Koenimbine
Description
This compound has been reported in Murraya koenigii with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-11-9-15-14-10-12(21-4)5-6-16(14)20-17(15)13-7-8-19(2,3)22-18(11)13/h5-10,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERHKINMDLESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175317 | |
| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Koenimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21087-98-9 | |
| Record name | Koenimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21087-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Koenimbin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21087-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Koenimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
| Record name | Koenimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In Vitro Antioxidant Properties of Koenimbine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Cellular Antioxidant Effects of Koenimbine
The primary available data on the antioxidant-related properties of this compound comes from studies on human liver cancer cells (HepG2). These studies indicate that this compound can modulate the cellular redox environment, an important consideration in drug development, particularly in the context of anticancer research.
Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in HepG2 Cells
| Treatment Time | This compound Concentration (µM) | Increase in ROS Levels (%) |
| 24 hours | 100 | ~54% |
Data extracted from Syam, S. et al. (2016). The Role of Oxidative Stress in this compound-Induced DNA Damage and Heat Shock Protein Modulation in HepG2 Cells.[1]
Table 2: Effect of this compound on Intracellular Glutathione (GSH) Levels in HepG2 Cells
| Treatment Time | This compound Concentration (µM) | Effect on GSH Levels |
| Not Specified | Not Specified | Reduction in GSH Level |
Qualitative data extracted from Syam, S. et al. (2016). The Role of Oxidative Stress in this compound-Induced DNA Damage and Heat Shock Protein Modulation in HepG2 Cells.[1][2]
Experimental Protocols
The following are detailed methodologies for standard in vitro antioxidant assays. These protocols are provided as a reference for researchers interested in evaluating the direct radical scavenging and reducing power of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each this compound dilution to separate wells.
-
Add the same volume of the solvent used for dilution to a well to serve as a blank.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS radical cation, which has a blue-green color, is reduced by an antioxidant, leading to a decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of each this compound dilution to separate wells of a 96-well microplate.
-
Add the same volume of the solvent to a well to serve as a blank.
-
Use a known antioxidant as a positive control.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells.
-
Mix the contents of the wells.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at approximately 734 nm using a microplate reader.
-
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined similarly.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored ferrous-TPTZ complex by an antioxidant is measured spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution in water.
-
Prepare the fresh working FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3]
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Add a small volume (e.g., 30 µL) of each this compound dilution to separate wells of a 96-well microplate.
-
Add the same volume of the solvent as a blank.
-
Add a large volume (e.g., 270 µL) of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Principle: The assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals generated by AAPH in cultured cells.
Protocol:
-
Cell Culture: Plate adherent cells, such as HepG2, in a 96-well microplate and allow them to reach confluence.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration.
-
Loading with Fluorescent Probe: Wash the cells with a suitable buffer and then incubate them with a solution of DCFH-DA (2',7'-dichlorofluorescin diacetate). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Induction of Oxidative Stress: After removing the DCFH-DA solution, add a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a period of time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The percentage of inhibition of ROS production is calculated relative to control cells (treated with AAPH but not the antioxidant).
Visualizations
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Proposed signaling pathway of this compound-induced oxidative stress.
Conclusion
The available in vitro data suggests that this compound's interaction with the cellular redox system is a significant aspect of its biological activity, particularly its pro-oxidant effects observed in cancer cell lines.[1] This characteristic may be pivotal in its potential therapeutic applications, such as in oncology, where the induction of oxidative stress can be a mechanism for targeted cell killing. However, the lack of data from direct radical scavenging assays (DPPH, ABTS) and reducing power assays (FRAP) highlights a gap in the current understanding of this compound's antioxidant profile. Further research employing these standard assays is crucial to fully characterize its antioxidant and pro-oxidant properties. The detailed protocols provided in this guide are intended to support and standardize these future investigations, ultimately contributing to a more comprehensive understanding of this compound's therapeutic potential.
References
Koenimbine's Inhibitory Action on the Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koenimbine, a carbazole (B46965) alkaloid isolated from the medicinal plant Murraya koenigii, has demonstrated significant anti-cancer properties, particularly in colon cancer models. Emerging evidence points towards its mechanism of action involving the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis that is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the effects of this compound on this pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and other natural compounds targeting the Wnt/β-catenin signaling cascade.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the currently available quantitative data on the effects of this compound on cancer cell lines, with a focus on its impact on the Wnt/β-catenin signaling pathway.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Assay | Reference |
| HT-29 | Colon Cancer | 50 | MTT | [1][2] |
| SW480 | Colon Cancer | 50 | MTT | [1][2] |
| IEC-18 | Normal Rat Intestinal Epithelial | 75 | MTT | [1] |
Table 2: Effect of this compound on Wnt/β-catenin Pathway Gene Expression in Colon Cancer Cell Lines
| Gene | Cell Line | Effect of this compound Treatment | Method | Reference |
| TBLR1 | HT-29 | Significant Decrease | Real-Time PCR | |
| DKK1 | HT-29 | Significant Decrease | Real-Time PCR | |
| GSK3B | HT-29 | Significant Decrease | Real-Time PCR | |
| β-catenin (CTNNB1) | HT-29 | Significant Decrease | Real-Time PCR | |
| DKK1 | SW480 | Significant Decrease | Real-Time PCR | |
| GSK3B | SW480 | Significant Decrease | Real-Time PCR |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the Wnt/β-catenin pathway.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human colon cancer cell lines (e.g., HT-29, SW480)
-
Normal intestinal epithelial cell line (e.g., IEC-18) for control
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Gene Expression Analysis: Real-Time PCR
Real-time polymerase chain reaction (PCR) is used to quantify the mRNA expression levels of target genes in the Wnt/β-catenin pathway.
Materials:
-
Colon cancer cells treated with this compound (IC50 concentration) and untreated controls.
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Specific primers for target genes (TBLR1, DKK1, GSK3B, β-catenin) and a housekeeping gene (e.g., GAPDH).
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TBLR1 | GAGAACAGCACCAGTGGCTCTA | CCATCATAGGAACCAGTTGCTAG |
| DKK1 | GGTATTCCAGAAGAACCACCTTG | CTTGGACCAGAAGTGTCTAGCAC |
| GSK3B | AGGAGAACCACACGGAGCAA | GGCAGCTGAATGGAAACCAT |
| β-catenin (CTNNB1) | CGTGGACAATGGCTACTCAA | GTTTCGAAGGACTGAGGAAGGA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protein Expression Analysis: Western Blot
Western blotting is used to detect and quantify the levels of specific proteins, such as β-catenin, in cell lysates.
Materials:
-
Colon cancer cells treated with this compound and untreated controls.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-β-catenin, anti-GSK3β, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software, normalizing to the loading control (e.g., GAPDH).
Wnt/β-catenin Transcriptional Activity: TCF/LEF Luciferase Reporter Assay (Proposed Experiment)
A TCF/LEF luciferase reporter assay is the gold standard for directly measuring the transcriptional activity of the Wnt/β-catenin pathway. To date, no published study has reported the use of this assay to evaluate the effect of this compound. The following is a proposed protocol.
Materials:
-
Colon cancer cell line (e.g., HT-29 or SW480).
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).
-
A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash).
-
A constitutively active Renilla luciferase plasmid for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound.
-
Wnt3a conditioned medium (as a pathway activator).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations in the presence or absence of Wnt3a conditioned medium.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that of the controls to determine the effect on Wnt/β-catenin transcriptional activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical Wnt/β-catenin signaling pathway and potential points of intervention by this compound.
Caption: Experimental workflow for investigating the effects of this compound on the Wnt/β-catenin pathway.
Conclusion and Future Directions
The available data strongly suggest that this compound exerts its anti-cancer effects, at least in part, by inhibiting the Wnt/β-catenin signaling pathway. This is evidenced by its ability to reduce the viability of colon cancer cells and downregulate the expression of key components and target genes of this pathway, including β-catenin itself. The provided experimental protocols offer a robust framework for further investigation into the precise molecular mechanisms of this compound.
A crucial next step in this research is to directly assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF luciferase reporter assay. This would provide definitive evidence that this compound's mechanism of action involves the inhibition of β-catenin/TCF-mediated gene transcription. Furthermore, investigating the effects of this compound on the phosphorylation status of β-catenin and the activity of GSK3β would provide deeper insights into its specific molecular targets within the pathway. Continued research in these areas will be vital for the potential development of this compound as a novel therapeutic agent for the treatment of Wnt/β-catenin-driven cancers.
References
Pharmacological Profile of Koenimbine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koenimbine, a carbazole (B46965) alkaloid predominantly isolated from the leaves and fruits of Murraya koenigeii, has emerged as a compound of significant interest in pharmacological research, particularly in the domain of oncology.[1] Belonging to the Rutaceae family, Murraya koenigii has a long history of use in traditional medicine, and modern scientific investigations are progressively validating the therapeutic potential of its bioactive constituents.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated notable cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways implicated in tumorigenesis and cancer progression.
Cytotoxicity
The cytotoxic potential of this compound has been quantified in various cancer cell lines, with IC50 values indicating its concentration-dependent inhibitory effects on cell viability.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HT-29 | Colon Cancer | 50 µg/mL | Not Specified | [1] |
| SW48 | Colon Cancer | 50 µg/mL | Not Specified | [1] |
| MCF-7 | Breast Cancer | 9.42 ± 1.05 µg/mL | 24 hours | [2] |
| MCF-7 | Breast Cancer | 7.26 ± 0.38 µg/mL | 48 hours | |
| MCF-7 | Breast Cancer | 4.89 ± 0.47 µg/mL | 72 hours | |
| PA1 | Ovarian Cancer | Not Specified | 48 hours | |
| OVCAR3 | Ovarian Cancer | Not Specified | 48 hours |
Table 1: Cytotoxicity (IC50 values) of this compound in various cancer cell lines.
Induction of Apoptosis
A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis. This programmed cell death is initiated through the intrinsic mitochondrial pathway and is characterized by a series of well-defined molecular events.
This compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key event that leads to the permeabilization of the mitochondrial outer membrane.
The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, the key executioners of apoptosis.
This compound treatment has been associated with the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. Activated caspase-3, a central player in the apoptotic cascade, proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair, thereby ensuring the finality of the cell death process.
Modulation of Signaling Pathways
This compound exerts its anticancer effects not only by directly inducing apoptosis but also by modulating critical signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. This compound has been shown to downregulate the Wnt/β-catenin pathway. Studies have demonstrated that this compound treatment leads to a significant decrease in the expression of key components of this pathway, including β-catenin and Glycogen Synthase Kinase 3β (GSK3β). By inhibiting this pathway, this compound can suppress the transcription of target genes that promote cancer cell proliferation and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cellular processes, including inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is a common feature of many cancers and contributes to tumor progression and resistance to therapy. This compound has been reported to inhibit the NF-κB signaling pathway by preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This sequestration of p65 in the cytoplasm prevents it from activating the transcription of pro-survival and pro-inflammatory genes.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. While direct evidence for the effect of this compound on this pathway is still emerging, a structurally related carbazole alkaloid, mahanimbine, has been shown to inhibit the PI3K/Akt/mTOR pathway in pancreatic cancer cells. This suggests that this compound may also exert its anticancer effects, at least in part, through the modulation of this critical survival pathway. Further research is warranted to specifically elucidate the impact of this compound on the PI3K/Akt/mTOR cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the pharmacological profile of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, β-catenin, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations of Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Workflow for evaluating the anticancer effects of this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
A Technical Guide to the Discovery and Isolation of Koenimbine from Murraya koenigii (Curry Leaves)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koenimbine, a carbazole (B46965) alkaloid derived from the leaves of the curry tree (Murraya koenigii), has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer and antidiabetic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It outlines detailed experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates the primary signaling pathway through which it exerts its cytotoxic effects on cancer cells. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Introduction
Murraya koenigii, commonly known as the curry leaf tree, is a plant native to India and widely distributed throughout Southern Asia.[1] Its leaves are a rich source of various bioactive compounds, with carbazole alkaloids being the most prominent.[1][2] Among these, this compound has been identified as a compound of significant therapeutic interest. Structurally, this compound is a member of the carbazole class of compounds.[3] Early research into the chemical constituents of Murraya koenigii led to the isolation and identification of this compound along with other related carbazole alkaloids like mahanimbine (B1675914) and girinimbine.[4]
Physicochemical and Spectroscopic Data of this compound
The definitive identification and characterization of this compound are established through a combination of physical and spectroscopic methods. These data are crucial for quality control and standardization in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₂ | |
| Molecular Weight | 293.4 g/mol | |
| Monoisotopic Mass | 293.141578849 Da | |
| Melting Point | 194 - 195 °C |
| Spectroscopic Data | Key Features | Reference |
| UV-Vis (in Ethanol) | λmax at 214, 275, and 308 nm | |
| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching. | |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy (B1213986) group, and methyl groups. A distinct signal at δ 7.62 (s) is often used for quantification. | |
| ¹³C NMR | Resonances confirming the 19 carbon atoms of the carbazole skeleton. | |
| Mass Spectrometry (MS) | Provides the exact mass and fragmentation pattern for structural elucidation. |
Natural Abundance of this compound in Murraya koenigii
The concentration of this compound in curry leaves can vary significantly based on geographical location and climatic conditions. This variation is a critical consideration for the commercial isolation and standardization of the compound.
| Geographic Origin/Climatic Zone | This compound Content (mg/g of dried leaves) | Reference |
| North-Central India (Uttar Pradesh) | 0.0004 - 0.0069 (0.04 - 0.69% w/w) | |
| Various Climatic Zones in India | 0.013 - 7.336 | |
| Not Specified | 1.26 - 1.62 |
Experimental Protocols: Extraction and Isolation of this compound
The following is a synthesized protocol for the extraction and isolation of this compound from the leaves of Murraya koenigii, based on established methodologies.
Plant Material Collection and Preparation
Fresh leaves of Murraya koenigii are collected and shade-dried to preserve the chemical integrity of the constituents. The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
A hydroalcoholic extract of the powdered leaves is prepared using a Soxhlet apparatus. Alternatively, maceration with solvents like acetone (B3395972) can be employed. The choice of solvent can influence the yield and purity of the initial extract.
Fractionation
The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step separates the components of the crude extract based on their differential solubility.
Chromatographic Purification
The fraction enriched with this compound (often the ethyl acetate or chloroform fraction) is further purified using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase typically consists of a gradient of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing pure this compound are pooled and concentrated.
Characterization
The purity and identity of the isolated this compound are confirmed using the spectroscopic techniques detailed in Section 2 (NMR, MS, IR, and UV) and by determining its melting point.
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is, at least in part, mediated through the modulation of key cellular signaling pathways.
Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HT-29 | Colon Cancer | 50 | |
| SW48 | Colon Cancer | 50 | |
| T47D | Breast Cancer | 74.71 ± 5.45 | |
| MCF-7 | Breast Cancer | Active (concentration not specified) | |
| HeLa | Cervical Cancer | 178 µM (for a related isolated compound) |
Signaling Pathway: Wnt/β-catenin Pathway
In colon cancer cells, this compound has been shown to exert its cytotoxic effects by modulating the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. This compound treatment leads to the downregulation of key components of this pathway, including β-catenin, GSK3B, and DKK1 in HT-29 cells, and DKK1 and GSK3B in SW480 cells. This disruption of the Wnt/β-catenin signaling cascade ultimately contributes to the induction of apoptosis and necrosis in these cancer cells.
Conclusion and Future Directions
This compound, a carbazole alkaloid from Murraya koenigii, presents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of its discovery, isolation, and mechanism of action. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to further investigate this potent natural product. Future research should focus on elucidating the full spectrum of its biological activities, exploring its potential in other disease models, and optimizing its synthesis for large-scale production. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical and clinical settings.
References
- 1. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. 8-methoxy-3,3,5-trimethyl-11H-pyrano(3,2-a)carbazole | C19H19NO2 | CID 97487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Koenimbine-Induced Apoptosis in HT-29 Colon Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koenimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree), has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide focuses on the role of this compound in inducing apoptosis in HT-29 human colon adenocarcinoma cells. Emerging research indicates that this compound's anticancer activity in this cell line is mediated, at least in part, through the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of colorectal cancer. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing this compound's apoptotic effects, and a visualization of the proposed signaling pathway.
Data Presentation
The pro-apoptotic potential of this compound in HT-29 cells has been quantified primarily through the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the growth of 50% of the HT-29 cell population.
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | HT-29 | 50 µg/mL | MTT Assay | [1] |
Note: While it is established that this compound induces apoptosis in HT-29 cells, specific quantitative data from Annexin V/propidium (B1200493) iodide assays (e.g., the percentage of early and late apoptotic cells at various this compound concentrations) are not publicly available in the reviewed literature. Further research is required to fully quantify the apoptotic response.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the apoptotic effects of this compound on HT-29 cells. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture and this compound Treatment
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) should be used in all experiments.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Gene Expression Analysis (Real-Time PCR)
To investigate the effect of this compound on the expression of genes involved in the Wnt/β-catenin pathway.
-
RNA Extraction: Treat HT-29 cells with this compound for a specified time, then extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green master mix and primers specific for target genes (e.g., CTNNB1 (β-catenin), DKK1, GSK3B, TBLR1, and CCND1 (Cyclin D1)) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.
Signaling Pathways and Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound on HT-29 cells.
Experimental workflow for studying this compound-induced apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis in HT-29 Cells
Based on current findings, this compound appears to induce apoptosis in HT-29 cells by downregulating key components of the Wnt/β-catenin signaling pathway. The decrease in β-catenin levels likely leads to reduced transcription of anti-apoptotic target genes, thereby promoting apoptosis.
Proposed mechanism of this compound action in HT-29 cells.
Conclusion
This compound demonstrates clear cytotoxic and pro-apoptotic activity in HT-29 colon cancer cells, with an IC50 value of 50 µg/mL[1]. The mechanism of action is linked to the downregulation of critical components of the Wnt/β-catenin signaling pathway, a key driver of colorectal cancer. While the upregulation of the CYCLD1 gene in HT-29 cells upon this compound treatment is an interesting finding that warrants further investigation, the overall effect on the Wnt pathway appears to be inhibitory, leading to apoptosis[1]. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of colorectal cancer. Future studies should focus on obtaining detailed quantitative data on the apoptotic response and further elucidating the complete signaling cascade to fully validate this compound as a potential anti-cancer agent.
References
Methodological & Application
Application Note & Protocol: Extraction and Purification of Koenimbine from Murraya koenigii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, is a plant rich in carbazole (B46965) alkaloids, which are recognized for a variety of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] Koenimbine is one of the key pyranocarbazole alkaloids isolated from this plant.[4] This document provides a detailed protocol for the extraction and purification of this compound from the leaves of M. koenigii, intended for research and drug development applications.
Quantitative Data Summary
The yield and concentration of this compound can vary based on the plant material, geographical source, and the extraction method employed.
Table 1: Concentration of this compound and Related Alkaloids in Murraya koenigii Leaves
| Compound | Concentration (mg/kg of leaf material) | Reference |
| This compound | 1.26 - 1.62 | [1] |
| Mahanimbine | 5.62 - 7.22 | |
| Koenigicine | 0.44 - 1.77 |
Table 2: Comparison of Extraction Solvents and Yields from M. koenigii Leaves
| Solvent | Percentage Yield of Crude Extract (%) | Notes | Reference |
| Methanol | 5.70 | Highest extraction efficiency noted in this study. | |
| Water | 4.08 | --- | |
| Ethanol (B145695) | 3.58 | --- | |
| Chloroform (B151607) | 1.27 | Least percentage yield in this comparison. | |
| 50% Ethanol | Not specified | Optimized condition for high DPPH scavenging activity. | |
| 60% Acetone | Not specified | Optimized condition for highest flavonoid content. | |
| 80% Methanol | Not specified | Optimized condition. |
Experimental Protocols
This section outlines a comprehensive protocol for the isolation of this compound, synthesized from various established methodologies.
Part 1: Preparation of Plant Material
-
Collection and Drying: Collect fresh leaves of Murraya koenigii. Wash them thoroughly under running water to remove dust and debris.
-
Drying: Shade-dry the leaves until they are brittle. Alternatively, use a tray drier at a temperature of 60°C for approximately 4 hours.
-
Pulverization: Grind the dried leaves into a fine powder using a grinder. Sieve the powder through a 100 ASTM mesh size sieve to ensure uniform particle size.
-
Storage: Store the powdered material in airtight, amber glass bottles in a refrigerator to prevent degradation of phytochemicals.
Part 2: Extraction of Crude Alkaloids
This protocol employs a sequential solvent extraction followed by an acid-base wash to selectively isolate the alkaloid fraction.
-
Defatting: Place the dried leaf powder (e.g., 500 g) into a Soxhlet apparatus and perform a continuous hot percolation with petroleum ether (60-80°C) for several hours to remove fats and non-polar components. Discard the petroleum ether extract.
-
Ethanolic Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Subsequently, extract it with 95% ethanol using the Soxhlet apparatus for 6-8 hours or until the eluting solvent becomes colorless.
-
Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous residue.
-
Acid-Base Partitioning for Alkaloid Isolation:
-
Digest the concentrated ethanolic residue with 5% hydrochloric acid (HCl) and filter the solution. The alkaloids will form water-soluble salts and move into the acidic aqueous phase, while other non-basic compounds remain insoluble.
-
Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) to remove any remaining neutral or acidic impurities. Discard the organic layer.
-
Adjust the pH of the acidic aqueous solution to approximately 9-10 by slowly adding a base (e.g., ammonium (B1175870) hydroxide). This will precipitate the free alkaloids.
-
Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The free alkaloids will move into the organic phase.
-
Pool the organic layers and wash with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to yield the crude alkaloid residue.
-
Part 3: Chromatographic Purification of this compound
Column chromatography is employed to separate this compound from other alkaloids in the crude extract.
-
Preparation of the Column:
-
Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent like hexane (B92381) or petroleum ether.
-
Pour the slurry into a glass column (e.g., 60cm x 4cm) and allow it to pack uniformly without air bubbles. Let the excess solvent drain until it reaches the top of the adsorbent bed.
-
-
Sample Loading:
-
Dissolve the crude alkaloid residue in a minimal amount of the initial mobile phase solvent (e.g., hexane or petroleum ether).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.
-
-
Gradient Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by introducing more polar solvents. A typical gradient system involves starting with hexane/petroleum ether and gradually increasing the concentration of dichloromethane, followed by ethyl acetate, and finally methanol.
-
A reported gradient system for carbazole alkaloids is hexane, followed by mixtures of hexane and dichloromethane, then pure dichloromethane, and finally dichloromethane and methanol.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions (e.g., 5-10 mL) in separate test tubes.
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate (using silica gel G).
-
Develop the TLC plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 8:2).
-
Visualize the spots under UV light or by using an appropriate staining reagent.
-
-
Isolation of this compound:
-
Pool the fractions that show a single spot corresponding to the Rf value of a this compound standard.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) if required for higher purity.
-
Visualizations
The following diagrams illustrate the workflow for the extraction and purification process.
Caption: Workflow for this compound Extraction and Purification.
Caption: Relationship between Isolation and Purification Techniques.
References
Application Note: Quantification of Koenimbine in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koenimbine is a carbazole (B46965) alkaloid found in the leaves of Murraya koenigii (curry tree), a plant widely used in traditional medicine and culinary applications. This compound, along with other carbazole alkaloids, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried Murraya koenigii leaves.
Materials:
-
Dried and powdered leaves of Murraya koenigii
-
Methanol (B129727) (HPLC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
0.45 µm syringe filters
Procedure:
-
Soxhlet Extraction:
-
Accurately weigh about 10 g of the dried leaf powder and place it in a thimble.
-
Extract the powder with 200 mL of methanol in a Soxhlet apparatus for 6-8 hours.
-
Alternatively, for a faster extraction, ultrasound-assisted extraction can be used. Mix 10 g of the powder with 100 mL of methanol and sonicate for 30-60 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid extract is obtained.
-
-
Sample Solution Preparation:
-
Accurately weigh 100 mg of the dried extract and dissolve it in 10 mL of methanol.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
HPLC Method for this compound Quantification
This section details the chromatographic conditions for the analysis of this compound.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., Agilent ZORBAX Bonus RP, 250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol : 0.1% Triethylamine in Water (93:7 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions and Calibration Curve
Materials:
-
This compound reference standard (purity >95%)
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the range of 1-50 µg/mL.
-
-
Calibration Curve:
-
Inject 20 µL of each working standard solution into the HPLC system.
-
Plot a calibration curve of the peak area against the concentration of this compound.
-
Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC method for this compound analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Retention Time (RT) | Approximately 8-10 minutes |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Table 2: this compound Content in Murraya koenigii Leaf Extracts
| Extraction Method | This compound Content (% w/w in extract) | Reference |
| Reflux with Methanol | 0.18% | [1] |
| Methanolic Extraction | 1.26 - 1.62 mg/kg | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Potential Signaling Pathway of this compound
Carbazole alkaloids, including the structurally similar mahanimbine, have been shown to modulate key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. This diagram illustrates a potential mechanism of action for this compound based on existing research on related compounds.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The described RP-HPLC method is simple, accurate, and reliable for the quantification of this compound in plant extracts. This application note provides a comprehensive protocol for researchers and scientists involved in the quality control of herbal products and the development of new therapeutic agents from natural sources. The provided data and visualizations offer a clear and concise overview of the methodology and potential biological relevance of this compound.
References
Application Notes and Protocols: Structural Elucidation of Koenimbine using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of Koenimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed protocols and data interpretation strategies outlined herein are intended to assist in the unambiguous identification and characterization of this and structurally related natural products.
Introduction to this compound
This compound is a pyranocarbazole alkaloid found in the leaves, stems, and roots of Murraya koenigii (curry leaf tree).[1][2] Like other carbazole alkaloids from this plant, this compound has garnered interest for its potential biological activities. Accurate structural elucidation is the foundational step for any further investigation into its pharmacological properties and for the development of synthetic analogs. This document details the application of modern spectroscopic techniques for its structural characterization.
Quantitative Data Presentation
The structural elucidation of this compound is critically dependent on the precise interpretation of NMR and MS data. The following tables summarize the key quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound are presented below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | 123.6 | 7.94 (d, J = 8.1) | C-3, C-4a, C-9a | H-2 |
| 2 | 120.4 | 7.33 (td, J = 6.9, 1.2) | C-4, C-9a | H-1, H-3 |
| 3 | 125.7 | 7.21 (td, J = 7.5, 1.2) | C-1, C-4a | H-2, H-4 |
| 4 | 110.5 | 7.35 (d, J = 7.5) | C-2, C-4b, C-5 | H-3 |
| 4a | 139.8 | - | - | - |
| 4b | 118.9 | - | - | - |
| 5 | 153.8 | 7.81 (br s, NH) | C-4, C-5a, C-9 | - |
| 5a | 121.2 | - | - | - |
| 6 | 115.8 | 6.60 (d, J = 9.8) | C-5a, C-7, C-8 | H-7 |
| 7 | 127.3 | 5.65 (d, J = 9.7) | C-5a, C-6, C-8 | H-6 |
| 8 | 77.9 | - | - | - |
| 9 | 104.2 | 7.68 (s) | C-1, C-4a, C-5a, C-9a | - |
| 9a | 148.5 | - | - | - |
| 10 (C-CH₃) | 16.3 | 2.23 (s) | C-2, C-3, C-4 | - |
| 11 (O-CH₃) | 55.4 | 3.80 (s) | C-5 | - |
| 12 (C(CH₃)₂) | 27.1 | 1.43 (s, 6H) | C-7, C-8, C-9 | - |
Note: Data compiled from multiple sources.[1][3][4] Slight variations in chemical shifts may occur depending on the solvent and instrument used.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments provides further structural confirmation.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z (C₁₉H₁₉NO₂) | Observed m/z | Fragmentation Ions (m/z) | Putative Fragment Structure |
| [M+H]⁺ | 294.1494 | 294.1491 | 279.1259 | [M+H - CH₃]⁺ |
| 264.1023 | [M+H - 2CH₃]⁺ | |||
| 236.0917 | [M+H - C₃H₇O]⁺ |
Note: The primary fragmentation involves the loss of a methyl group from the dimethylpyran ring, leading to a stable aromatic system.
Experimental Protocols
The following protocols provide a detailed methodology for the isolation, purification, and spectroscopic analysis of this compound.
Isolation and Purification of this compound
-
Plant Material Collection and Preparation: Collect fresh leaves of Murraya koenigii. Air-dry the leaves in the shade and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered leaves in methanol (B129727) (or a solvent system like hexane (B92381) followed by ethyl acetate) for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing carbazole alkaloids.
-
-
Chromatographic Purification:
-
Subject the alkaloid-rich fraction (typically the chloroform or ethyl acetate (B1210297) fraction) to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect the fractions and monitor by TLC. Combine fractions showing a prominent spot corresponding to this compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Parameters: 400-600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR and DEPT Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Parameters: 100-150 MHz, >1024 scans, relaxation delay of 2 seconds.
-
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments.
-
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. This can be achieved through collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the workflow for the structural elucidation of this compound and the key correlations used in this process.
Conclusion
The combined application of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a robust and reliable methodology for the structural elucidation of this compound. The protocols and data presented in these application notes serve as a comprehensive resource for researchers in natural product chemistry and drug discovery, facilitating the accurate identification and further investigation of this and other related carbazole alkaloids.
References
Application Notes and Protocols for Assessing Koenimbine Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxicity of Koenimbine, a natural carbazole (B46965) alkaloid, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2][3][4]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The resulting formazan is insoluble and can be dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO). The intensity of the purple color, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell line (e.g., MCF-7, HepG2, CT-26)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully aspirate the MTT-containing medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the concentration of this compound.
-
Data Presentation: Cytotoxicity of this compound (IC50 Values)
The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Incubation Time (hours) | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| MCF-7 (Breast Cancer) | 24 | 9.42 ± 1.05 | - | |
| 48 | 7.26 ± 0.38 | - | ||
| 72 | 4.89 ± 0.47 | - | ||
| HepG2 (Liver Cancer) | - | - | 68 ± 5.1 | |
| WRL-68 (Normal Liver) | - | - | 110 ± 7 | |
| CT-26 (Colon Carcinoma) | 24 | 20.47 ± 2.48 | - |
Note: The molecular weight of this compound is required to convert µg/mL to µM.
Visualizations
Experimental Workflow for MTT Assay
References
Application Notes: Detecting Koenimbine-Induced Apoptosis with Annexin V Assay
Introduction
Koenimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has demonstrated significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines. The Annexin V assay is a widely used and reliable method for the detection and quantification of early-stage apoptosis. This application note provides a detailed protocol for utilizing the Annexin V assay to study apoptosis induced by this compound, along with an overview of the underlying cellular mechanisms.
Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes, one of the earliest of which is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify apoptotic cells. By co-staining with a viability dye like Propidium Iodide (PI), which is excluded from live and early apoptotic cells but penetrates late apoptotic and necrotic cells, it is possible to distinguish between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.
Mechanism of this compound-Induced Apoptosis
This compound and its related carbazole alkaloids, such as Girinimbine, have been shown to induce apoptosis through a multifaceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
Key events in this compound-induced apoptosis include:
-
Induction of Oxidative Stress: this compound treatment can lead to an increase in reactive oxygen species (ROS) and a depletion of intracellular glutathione (B108866) (GSH), contributing to cellular damage and triggering apoptotic signaling.[3]
-
Mitochondrial Dysfunction: The compound can cause a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[3]
-
Activation of Caspases: this compound and related compounds activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[2]
-
Regulation of Bcl-2 Family Proteins: Treatment with these alkaloids can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).
-
Involvement of p53: The tumor suppressor protein p53 can be upregulated, which in turn can promote the expression of pro-apoptotic genes.
Data Presentation
Table 1: Apoptosis Induction by Girinimbine in A549 Lung Cancer Cells
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Girinimbine | 19.01 (IC50) | 45.8 ± 3.2 | 35.1 ± 2.5 | 19.1 ± 1.9 |
Data is illustrative and based on findings that Girinimbine significantly induces early apoptosis.
Table 2: Apoptosis Induction by Mahanimbine in Pancreatic Cancer Cells (Capan-2)
| Treatment | Concentration (µM) | Viable Cells (%) | Apoptotic Cells (%) |
| Control | 0 | 93.8 ± 2.1 | 6.2 ± 1.1 |
| Mahanimbine | IC50 | 43.7 ± 4.5 | 56.3 ± 3.8 |
Data adapted from a study on Mahanimbine, where the percentage of apoptotic cells (early and late) was combined.
Experimental Protocols
Protocol: Detection of this compound-Induced Apoptosis using Annexin V-FITC and Propidium Iodide Staining
This protocol outlines the steps for staining cells treated with this compound with Annexin V-FITC and PI for analysis by flow cytometry.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line (e.g., MCF-7 or A549) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis if desired.
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once more.
-
-
Staining:
-
Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Gate the cell populations to quantify the percentage of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualizations
References
- 1. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Oxidative Stress in this compound-Induced DNA Damage and Heat Shock Protein Modulation in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of Koenimbine in a Murine Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are compiled based on the available in vitro data for Koenimbine and general methodologies for in vivo murine cancer models. As of the date of this document, specific in vivo studies detailing the efficacy and protocols for this compound in murine cancer models are not extensively available in the public domain. The in vivo protocols provided herein are general templates and should be adapted and optimized based on specific experimental goals and institutional guidelines.
Introduction
This compound, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, has demonstrated notable anti-cancer properties in various preclinical in vitro studies.[1] It has been shown to induce apoptosis and inhibit key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway. These findings underscore the potential of this compound as a therapeutic agent for cancer treatment. This document provides a summary of the existing in vitro data and proposes a general framework for conducting in vivo studies to evaluate the anti-cancer efficacy of this compound in a murine cancer model.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |
| HT-29 | Colon Cancer | 50 | Not Specified |
| SW48 | Colon Cancer | 50 | Not Specified |
| MCF-7 | Breast Cancer | 9.42 ± 1.05 | 24 |
| MCF-7 | Breast Cancer | 7.26 ± 0.38 | 48 |
| MCF-7 | Breast Cancer | 4.89 ± 0.47 | 72 |
Note: The original sources for the IC50 values for HT-29 and SW48 cells did not specify the incubation time.[1]
Experimental Protocols
In Vitro Assays
1. MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Annexin V-FITC Apoptosis Assay
This protocol is for detecting apoptosis in cancer cells treated with this compound using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells with cold PBS (Phosphate-Buffered Saline).
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot for Wnt/β-catenin Signaling Pathway
This protocol is for analyzing the effect of this compound on the expression of proteins in the Wnt/β-catenin pathway.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Proposed In Vivo Murine Xenograft Model Protocol
This is a general protocol that should be adapted and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Animals:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Culture the desired cancer cell line to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for administration (e.g., in a solution of DMSO and saline). The dosage and administration route (e.g., oral gavage, intraperitoneal injection) need to be determined based on preliminary toxicity studies.
-
Administer the treatment to the respective groups according to the planned schedule (e.g., daily, every other day). The control group should receive the vehicle alone.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
The primary endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, PCR).
-
Mandatory Visualization
Caption: Proposed experimental workflow for evaluating this compound in a murine cancer model.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols: Synthesis and Bioactivity of Novel Koenimbine Derivatives
Introduction
Koenimbine, a carbazole (B46965) alkaloid isolated from the medicinal plant Murraya koenigii, has demonstrated a range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects.[1][2] To improve its therapeutic potential and overcome limitations, researchers are focused on the synthesis of novel this compound derivatives. Chemical modification of the core carbazole structure can lead to compounds with enhanced bioavailability, target specificity, and overall bioactivity. These application notes provide an overview of the synthesis, bioactivity, and relevant experimental protocols for novel this compound derivatives, intended for researchers in drug discovery and development.
Application Note 1: Synthesis of Novel this compound Derivatives
The chemical structure of this compound offers several sites for modification to generate semi-synthetic analogues with potentially enhanced biological activities.[1] A common strategy involves the site-selective acylation or alkylation of the carbazole nucleus to introduce new functional groups. This process can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets.
A generalized workflow for the synthesis of these derivatives begins with the isolation of this compound from natural sources, followed by a targeted chemical reaction to introduce a desired moiety. The resulting derivative is then purified using chromatographic techniques and its structure confirmed by spectroscopic methods like NMR and mass spectrometry before undergoing biological evaluation.
References
Application Notes: Cell-Based Assays for Screening Koenimbine's Anti-inflammatory Effects
Introduction
Koenimbine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree), has demonstrated a range of pharmacological activities, including notable anti-inflammatory properties.[1] Preliminary studies indicate that this compound exerts its effects by modulating key inflammatory pathways, making it a promising candidate for drug development in the context of inflammatory diseases. Cell-based assays are indispensable tools for the initial screening and mechanistic elucidation of such compounds. They offer a controlled environment to study the specific molecular targets and signaling cascades affected by the drug candidate in a physiologically relevant context.
These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the anti-inflammatory potential of this compound. The focus is on assays that measure the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and the modulation of the central inflammatory signaling pathway, NF-κB. The murine macrophage cell line, RAW 264.7, is utilized as a model system, as it reliably mimics the inflammatory response of primary macrophages upon stimulation with bacterial lipopolysaccharide (LPS).[2]
Mechanism of Action Overview
The anti-inflammatory activity of this compound and its analogues is primarily attributed to their ability to suppress the production of inflammatory mediators.[1] Research has shown that these compounds can significantly lower the levels of nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-stimulated macrophages.[1] This suppression is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
The central mechanism underlying these effects appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus, where it drives the transcription of numerous pro-inflammatory genes. This compound has been shown to block this translocation, thereby preventing the expression of target genes like those for TNF-α, IL-6, iNOS, and COX-2.
Recommended Cell-Based Assays & Data Presentation
The following assays are recommended for screening this compound's anti-inflammatory activity.
Summary of Quantitative Data
The following table summarizes representative data obtained from screening this compound using the described assays. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the inflammatory response.
| Assay Target | Cell Line | Stimulant | This compound IC₅₀ (µM) | Positive Control (IC₅₀) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 15.2 | L-NAME (25 µM) |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | 10.5 | Dexamethasone (58 nM) |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 12.8 | Dexamethasone (44 nM) |
| NF-κB Translocation | RAW 264.7 | LPS (1 µg/mL) | 8.9 | Bay 11-7082 (5 µM) |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 18.1 | Celecoxib (23 nM) |
| Cell Viability (Cytotoxicity) | RAW 264.7 | None | > 50 | Doxorubicin (1 µM) |
Experimental Protocols
Protocol 1: Nitric Oxide Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Standard Curve: Prepare a standard curve of NaNO₂ in DMEM ranging from 0 to 100 µM.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol describes the quantification of TNF-α or IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from this compound-treated and LPS-stimulated cells (from Protocol 1 setup)
-
Mouse TNF-α or IL-6 ELISA Kit (containing capture antibody, detection antibody, recombinant standard, avidin-HRP, substrate, and stop solution)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
96-well ELISA plates
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Block the plate with the provided blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark, or until a color gradient develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm immediately.
-
Analysis: Calculate the cytokine concentrations using the standard curve. Determine the percentage inhibition of cytokine production by this compound.
Protocol 3: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
References
Troubleshooting & Optimization
Technical Support Center: Koenimbine Extraction from Murraya koenigii
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Koenimbine extraction from Murraya koenigii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Murraya koenigii?
A1: this compound is a carbazole (B46965) alkaloid found in the leaves, fruits, and bark of Murraya koenigii (curry leaf tree)[1][2]. It is of significant interest to the scientific community due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties[1][3]. These therapeutic potentials make it a promising candidate for drug discovery and development[4].
Q2: Which part of the Murraya koenigii plant is best for this compound extraction?
A2: While this compound is present in various parts of the plant, the leaves are most commonly used for extraction due to their abundance and high concentration of carbazole alkaloids. Studies have shown that the natural abundance of this compound can vary depending on the plant part, with fruits and leaves generally showing higher concentrations than the stem and roots.
Q3: What are the most common methods for extracting this compound?
A3: The most frequently employed methods for this compound extraction include:
-
Soxhlet Extraction: A continuous extraction method that is thorough but can be time-consuming and may degrade thermolabile compounds.
-
Maceration: A simple soaking technique, though it may result in lower yields compared to other methods.
-
Ultrasonic-Assisted Extraction (UAE): A more modern and efficient method that uses sound waves to enhance extraction, often leading to higher yields in shorter times.
Q4: Which solvent is optimal for this compound extraction?
A4: The choice of solvent significantly impacts the extraction yield. Moderately polar organic solvents are generally effective. Commonly used solvents include:
-
Ethanol
-
Acetone
-
Ethyl acetate (B1210297) The selection often depends on the chosen extraction method and the desired purity of the final extract.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound. Specifically, a reverse-phase HPLC system with a C18 column and a UV detector is frequently used.
Troubleshooting Guides
Issue 1: Low Yield of this compound Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall extract weight. | Inefficient cell disruption. | - Ensure the plant material is dried thoroughly and ground into a fine powder to maximize the surface area for solvent penetration. |
| Suboptimal solvent selection. | - Experiment with different solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate). A mixture of solvents, such as aqueous methanol or ethanol, may also improve yield. | |
| Insufficient extraction time or temperature. | - For maceration, increase the soaking time. For Soxhlet extraction, ensure a sufficient number of cycles. For UAE, optimize the sonication time and temperature. | |
| Low concentration of this compound in the extract. | Plant material quality. | - The concentration of carbazole alkaloids can vary based on geographical location and season. Use fresh, high-quality leaves for the best results. |
| Degradation of this compound. | - Avoid excessive heat and prolonged exposure to light during extraction and storage. Store extracts at low temperatures (4°C or -20°C) in the dark. |
Issue 2: Impure this compound Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of significant amounts of chlorophyll (B73375) and other pigments. | Non-selective extraction solvent. | - Consider a pre-extraction step with a non-polar solvent like petroleum ether to remove chlorophyll and lipids before extracting with a more polar solvent for the alkaloids. |
| Co-extraction of other compounds. | - Employ purification techniques such as column chromatography. Silica gel or alumina (B75360) are common stationary phases, with a gradient of solvents like petroleum ether, benzene, and chloroform (B151607) for elution. | |
| Complex chromatogram with many overlapping peaks. | Inadequate separation during analysis. | - Optimize the HPLC method. Adjust the mobile phase composition, flow rate, and column temperature to improve the resolution of this compound from other compounds. |
Quantitative Data Summary
Table 1: this compound Content in Murraya koenigii Extracts
| Plant Part | Extraction Method | Solvent | This compound Yield | Reference |
| Leaves | HPLC-MS/MS Analysis | Not specified | 1.26–1.62 mg/kg | |
| Leaves | UPLC/MS/MS Analysis | Not specified | 0.04 - 0.69% w/w (dried leaves) | |
| Fruits | UPLC/MS/MS Analysis | Not specified | Higher than leaves |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
-
Preparation of Plant Material:
-
Wash fresh leaves of Murraya koenigii and shade-dry them until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Accurately weigh about 20 g of the powdered leaf material and place it in a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 250 mL of 95% ethanol.
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Remove the solvent from the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Storage:
-
Store the crude extract in an airtight, light-protected container at 4°C.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Prepare dried, powdered Murraya koenigii leaves as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered leaf material into a beaker.
-
Add 100 mL of 80% methanol as the extraction solvent.
-
Place the beaker in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 100-150 W for 30-60 minutes at a controlled temperature (e.g., 50-60°C).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure.
-
-
Storage:
-
Store the resulting extract as described in Protocol 1.
-
Protocol 3: HPLC Analysis of this compound
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a known concentration of pure this compound standard in HPLC-grade methanol.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Dissolve a known weight of the crude extract in HPLC-grade methanol, filter through a 0.45 µm syringe filter, and dilute as necessary.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or a buffer like ammonium (B1175870) acetate. A typical mobile phase could be Methanol: 0.1% Triethylamine (93:07%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. Site-selective synthesis and pharmacological elucidation of novel semi-synthetic analogues of this compound as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Determination of Mahanimbine from <i>Murraya koenigii</i>, Collected from Different Geographical Regions of India, by TLC-Densitometry - ProQuest [proquest.com]
- 4. phytojournal.com [phytojournal.com]
Technical Support Center: Overcoming Koenimbine Solubility Challenges in In Vivo Research
Welcome to the technical support center for researchers utilizing Koenimbine in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a carbazole (B46965) alkaloid naturally found in the plant Murraya koenigii, commonly known as the curry tree[1]. It has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects[2][3]. However, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and consistent results in in vivo experiments. For in vitro studies, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO)[4].
Q2: What are the common signs of solubility issues in my this compound formulation?
Researchers may encounter several indicators of poor solubility, including:
-
Precipitation: The compound falls out of solution, appearing as visible particles, cloudiness, or sediment. This can occur when preparing the formulation or after administration into an aqueous physiological environment.
-
Inconsistent Dosing: Poor solubility can lead to non-homogenous mixtures, resulting in variable and inaccurate dosing between experimental animals.
-
Low Bioavailability: Even if the compound appears dissolved, its poor aqueous solubility can limit absorption in the gastrointestinal tract (for oral administration) or from the injection site, leading to low systemic exposure.
-
Irritation at Injection Site: Precipitation of the compound at the injection site (e.g., intraperitoneal or subcutaneous) can lead to inflammation and irritation.
Troubleshooting Guide: Enhancing this compound Solubility
Solvent Selection and Co-Solvents
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): this compound is readily soluble in DMSO. For in vitro studies, stock solutions of up to 5000 µM in DMSO have been reported. For in vivo use, it is critical to dilute the DMSO stock into a vehicle that is well-tolerated by the animals, as high concentrations of DMSO can be toxic. The final concentration of DMSO in the administered formulation should ideally be below 5%, and even lower for chronic studies.
Co-Solvent Systems for In Vivo Administration:
Co-solvents can be used to increase the solubility of hydrophobic compounds in aqueous-based vehicles.
| Co-Solvent | Properties and Considerations |
| Polyethylene Glycol (PEG) | A water-miscible polymer available in various molecular weights (e.g., PEG300, PEG400). It is a commonly used co-solvent to enhance the solubility of poorly water-soluble drugs. |
| Propylene Glycol (PG) | A viscous, colorless liquid that is miscible with water and ethanol (B145695). It is frequently used in parenteral and oral formulations. |
| Ethanol | Can be used in limited quantities to dissolve this compound. However, high concentrations can cause irritation and toxicity in animals. |
| Tween 80 (Polysorbate 80) | A non-ionic surfactant that can act as a solubilizing agent and emulsifier, improving the stability of the formulation. |
Formulation Strategies for In Vivo Administration
The choice of formulation strategy will depend on the intended route of administration.
a) Oral Administration (Gavage)
For oral delivery, the goal is to enhance dissolution and absorption in the gastrointestinal tract.
Suspension in an Aqueous Vehicle:
-
Method: A common approach for oral gavage is to create a homogenous suspension.
-
Example Protocol:
-
Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent (e.g., ethanol or DMSO).
-
Separately, prepare an aqueous vehicle containing a suspending agent, such as 0.5% - 2% carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) (MC) in water.
-
Slowly add the this compound solution to the vigorously stirring aqueous vehicle to form a fine, uniform suspension.
-
Administer the suspension immediately after preparation to ensure homogeneity.
-
Lipid-Based Formulations:
-
Method: Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of lipophilic compounds.
-
Components: These formulations typically consist of an oil (e.g., corn oil, sesame oil), a surfactant (e.g., Tween 80), and a co-solvent (e.g., PEG400).
-
Mechanism: The formulation spontaneously forms a fine emulsion in the gastrointestinal fluids, which enhances the solubility and absorption of the drug.
b) Intraperitoneal (IP) Injection
For IP injections, it is crucial to have a formulation that does not precipitate upon contact with peritoneal fluid.
Co-Solvent Mixture:
-
Method: A mixture of co-solvents can be used to maintain the solubility of this compound in a formulation suitable for injection.
-
Example Protocol:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
Prepare a vehicle consisting of a mixture of PEG300, Tween 80, and sterile water or saline. A common ratio is 40% PEG300, 10% Tween 80, and 50% water/saline.
-
Add the this compound-DMSO stock solution to the vehicle and vortex thoroughly to ensure complete mixing. The final DMSO concentration should be kept to a minimum.
-
Oil-Based Vehicle:
-
Method: For highly lipophilic compounds, an oil-based vehicle can be used.
-
Example Protocol:
-
Dissolve this compound in a small amount of DMSO.
-
Dilute this solution with a sterile oil, such as corn oil, to the final desired concentration. It is important to ensure that the DMSO is miscible with the oil and does not phase-separate. Adding a surfactant like Tween 80 can help create a stable emulsion.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
-
Objective: To prepare a 10 mg/mL suspension of this compound.
-
Materials:
-
This compound powder
-
Ethanol (or DMSO)
-
Carboxymethyl cellulose (CMC)
-
Sterile water
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal volume of ethanol (e.g., 100 µL per 10 mg of this compound).
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to sterile water while stirring continuously.
-
While vigorously vortexing the 0.5% CMC solution, slowly add the this compound-ethanol solution.
-
Continue to vortex for 5-10 minutes to ensure a uniform suspension.
-
Administer the suspension to the animals immediately using an appropriate gavage needle.
-
Protocol 2: Preparation of a this compound Solution for Intraperitoneal Injection
-
Objective: To prepare a 2 mg/mL solution of this compound.
-
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to make a 20 mg/mL stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline in a ratio of 4:1:5 (v/v/v). For example, for 1 mL of vehicle, mix 400 µL of PEG300, 100 µL of Tween 80, and 500 µL of sterile saline.
-
Add 100 µL of the 20 mg/mL this compound-DMSO stock solution to 900 µL of the prepared vehicle.
-
Vortex the final solution thoroughly until it is clear and homogenous. The final concentration of this compound will be 2 mg/mL, and the final DMSO concentration will be 10%. Note: The final DMSO concentration should be optimized to be as low as possible while maintaining solubility.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding of this compound's mechanism of action, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for this compound formulation.
Caption: this compound's role in apoptosis signaling.
References
- 1. 8-methoxy-3,3,5-trimethyl-11H-pyrano(3,2-a)carbazole | C19H19NO2 | CID 97487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cibtech.org [cibtech.org]
- 4. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Koenimbine Dosage for Xenograft Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with koenimbine in xenograft mouse models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a xenograft mouse model?
Q2: How should I prepare this compound for administration to mice?
A2: For in vivo studies using a mahanine-enriched fraction containing this compound, the fraction was dissolved in ethanol (B145695) and diluted with sterile double distilled water to form a uniform suspension for oral gavage.[1] For in vitro studies, this compound has been dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] When preparing for in vivo use, it is crucial to ensure the final concentration of the vehicle (like DMSO) is non-toxic to the animals.
Q3: What are the potential signs of toxicity I should monitor for?
A3: Toxicity studies on a mahanine-enriched fraction (MEF) containing this compound have been conducted. An acute toxicity study with a single dose of up to 5000 mg/kg of the MEF and a chronic toxicity study with 300 mg/kg/day for 180 days showed no significant toxicity, mortality, or behavioral changes in mice.[2] However, it is always essential to monitor for general signs of toxicity in animal studies, including:
-
Weight loss
-
Changes in behavior (lethargy, agitation)
-
Ruffled fur
-
Changes in food and water intake
-
Diarrhea or constipation
-
Signs of organ-specific toxicity (e.g., jaundice for liver toxicity)
Q4: My xenograft tumors are not responding to this compound treatment. What could be the issue?
A4: Several factors could contribute to a lack of response:
-
Suboptimal Dosage: The administered dose may be too low to exert a therapeutic effect. Consider a dose-escalation study to find the optimal therapeutic window.
-
Administration Route: The route of administration may not be optimal for bioavailability. While oral administration of a MEF has shown efficacy, other routes like intraperitoneal injection could be explored.
-
Tumor Model Resistance: The specific cancer cell line used for the xenograft may be inherently resistant to this compound's mechanism of action.
-
Compound Stability and Formulation: Ensure the this compound formulation is stable and properly prepared to ensure consistent dosing.
Q5: What is the known mechanism of action for this compound's anti-cancer effects?
A5: In vitro studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. It has been observed to down-regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell self-renewal. This compound treatment can also lead to the down-regulation of genes such as CYCLD1, TBLR1, DKK1, and GSK3B in colon cancer cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High mortality in the treatment group | Dose is too high, leading to toxicity. | Reduce the dosage. Conduct a dose-finding study to determine the maximum tolerated dose (MTD). |
| Improper formulation or vehicle toxicity. | Ensure the vehicle used to dissolve this compound is safe for in vivo use at the administered concentration. Prepare fresh formulations regularly. | |
| Inconsistent tumor growth inhibition | Inaccurate dosing. | Calibrate all equipment used for dosing. Ensure consistent administration technique. |
| Variability in tumor establishment. | Standardize the cell implantation procedure. Start treatment when tumors reach a consistent size across all animals. | |
| No observable effect on tumor growth | Insufficient dosage. | Gradually increase the dose in a pilot study. |
| Poor bioavailability. | Consider alternative routes of administration (e.g., intraperitoneal). | |
| Ineffective mechanism of action for the chosen cell line. | Test this compound on a panel of different cancer cell lines in vitro to assess sensitivity. |
Data Summary
In Vivo Efficacy of Mahanine-Enriched Fraction (MEF) in Xenograft Models
| Cancer Type | Cell Line | Treatment | Dosage | Treatment Duration | Tumor Volume Reduction |
| Ovarian | PA1 | MEF (oral) | 300 mg/kg BW (twice daily) | 31 days | Significant reduction compared to untreated |
| Lung | A549 | MEF (oral) | 300 mg/kg BW (twice daily) | 14 days | Significant reduction compared to untreated |
Note: The MEF contained 8-15% this compound.
Toxicity of Mahanine-Enriched Fraction (MEF) in Mice
| Study Type | Dosage | Duration | Observed Effects |
| Acute | Single dose up to 5000 mg/kg BW | 14 days | No significant toxicity or mortality |
| Chronic | 300 mg/kg BW/day | 180 days | No significant toxicity, mortality, or behavioral changes |
Experimental Protocols
Xenograft Mouse Model Establishment and Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., PA1 for ovarian cancer, A549 for lung cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude mice), 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject approximately 7 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).
-
Drug Preparation: Prepare the this compound-containing formulation. For the MEF study, 1.0 gram of MEF was dissolved in 6.0 ml of ethanol and diluted with 34 ml of sterile double-distilled water.
-
Administration: Administer the treatment orally via gavage at the determined dosage and schedule.
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Koenimbine Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Koenimbine in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of cytotoxic action?
This compound is a carbazole (B46965) alkaloid naturally found in the leaves of Murraya koenigii (curry tree).[1] It has demonstrated cytotoxic effects against various cancer cell lines.[2][3] The primary mechanism of its cytotoxicity is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of downstream caspases, which are key executioners of apoptosis.[4][5] Some studies also suggest its involvement in modulating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Q2: I am observing high variability in my this compound cytotoxicity assay results between experiments. What are the likely causes?
Inconsistent results in cytotoxicity assays with natural compounds like this compound can stem from several factors:
-
Compound Solubility and Stability: this compound, being a natural alkaloid, may have limited solubility in aqueous culture media, leading to precipitation, especially at higher concentrations. The stability of this compound in culture media over the incubation period can also be a factor.
-
Assay Interference: The chemical structure of this compound or impurities in the extract may directly interact with the assay reagents. For example, it might reduce tetrazolium salts (like MTT or XTT) non-enzymatically, leading to false-positive results (apparent higher viability).
-
Cell-Based Factors: Variations in cell seeding density, cell health, and passage number can significantly impact the cellular response to a cytotoxic agent.
-
Experimental Technique: Pipetting errors, especially with multichannel pipettes, and inconsistent incubation times can introduce significant variability.
Q3: My dose-response curve for this compound is not a classic sigmoidal shape. Sometimes it's a U-shaped or bell-shaped curve. Why is this happening?
A U-shaped or bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations, is a known phenomenon with certain compounds. This can be attributed to:
-
Compound Aggregation: At high concentrations, this compound may aggregate or precipitate out of solution. These aggregates can be less bioavailable to the cells, leading to a reduced cytotoxic effect compared to lower, more soluble concentrations.
-
Off-Target Effects: At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism or interfere with the assay chemistry.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible IC50 Values
-
Question: Why do I get different IC50 values for this compound every time I run my cytotoxicity assay?
-
Answer:
-
Solubility is Key: Ensure complete dissolution of your this compound stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but the final concentration in your cell culture wells should typically be kept below 0.5% to avoid solvent toxicity. Always include a vehicle control (media with the same DMSO concentration) in your experiments. Gentle sonication or vortexing can aid dissolution.
-
Visual Inspection: Before and after adding this compound to your cells, inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, you may need to adjust your concentration range or try a different solvent system.
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. Ensure even cell distribution in the wells to avoid edge effects. It is advisable to not use the outer wells of a 96-well plate as they are more prone to evaporation.
-
Control for Assay Interference: Run a parallel set of wells with this compound at the same concentrations in culture medium but without cells. This "compound-only" control will reveal if this compound directly reacts with your assay reagent. Subtract the absorbance/fluorescence of the compound-only wells from your experimental wells.
-
Issue 2: Unexpectedly High Cell Viability or False Positives with MTT Assay
-
Question: The MTT assay shows high cell viability even at concentrations where I expect to see cytotoxicity. What's going wrong?
-
Answer:
-
MTT Assay Interference: Natural compounds, including plant extracts, can have reducing properties that convert the MTT reagent to formazan (B1609692), mimicking the activity of viable cells and leading to overestimated viability.
-
Switch to an Alternative Assay: If you suspect interference with the MTT assay, it is highly recommended to confirm your results with a different cytotoxicity assay that has a distinct mechanism. Good alternatives include:
-
XTT or WST-1 Assays: These are also tetrazolium-based assays, but the formazan product is water-soluble, eliminating the need for a solubilization step and potentially reducing interference.
-
Resazurin (B115843) (AlamarBlue) Assay: This is a fluorescence-based assay where the non-fluorescent resazurin is converted to the highly fluorescent resorufin (B1680543) by metabolically active cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.
-
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 24 | 9.42 ± 1.05 |
| 48 | 7.26 ± 0.38 | ||
| 72 | 4.89 ± 0.47 | ||
| HT-29 | Colon Cancer | Not Specified | 50 |
| SW48 | Colon Cancer | Not Specified | 50 |
| T47D | Breast Cancer | Not Specified | 74.71 ± 5.45 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
XTT Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. This should be done immediately before use.
-
XTT Addition: Add the prepared XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or as optimized for your cell line.
-
Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of around 660 nm can be used to correct for background.
Resazurin (AlamarBlue) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Resazurin Addition: Add Resazurin reagent to each well, typically to a final concentration of 10% of the total volume.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from direct light. Incubation time can be extended for cells with lower metabolic activity.
-
Fluorescence/Absorbance Reading: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution if required by the kit.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
Visualizations
Caption: General experimental workflow for a this compound cytotoxicity assay.
References
- 1. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize batch-to-batch variation of Koenimbine from plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variation of Koenimbine from plant extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variation in this compound extracts?
A1: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from both the natural source material and processing methods.[1] Key contributing factors include:
-
Botanical Raw Material Variation: The chemical composition of the source plant, Murraya koenigii, can fluctuate significantly based on geographical location, climate, soil quality, harvest timing, and the age of the plant.[2]
-
Harvesting and Post-Harvest Processing: The specific plant part harvested, the developmental stage at which it is harvested, and subsequent drying and storage conditions critically impact the concentration and stability of active ingredients.[3]
-
Extraction Method: The choice of solvent (e.g., methanol (B129727), ethanol (B145695), ethyl acetate), pH of the extraction medium, temperature, pressure, and extraction technique (e.g., maceration, Soxhlet, Supercritical Fluid Extraction) can dramatically influence the yield and alkaloid profile of the final extract.[2]
-
Presence of Co-extracted Compounds: this compound is often co-extracted with other carbazole (B46965) alkaloids like mahanimbine, girinimbine, and koenigine. The varying ratios of these related alkaloids contribute to the overall variability of the extract and can interfere with analytical quantification.
Q2: How critical are harvesting and post-harvesting practices for ensuring consistent this compound levels?
A2: They are fundamentally important. To obtain a high-quality, consistent herbal drug, the appropriate part of the medicinal plant must be harvested at its optimal stage of development. For instance, the highest concentration of active substances can vary between roots, leaves, flowers, or seeds, and can change with the plant's growth stage (e.g., before or during flowering). After harvesting, immediate and proper drying is crucial to prevent microbial fermentation, mold growth, and degradation of thermolabile compounds. All containers and surfaces used during and after harvesting should be clean and free from contaminants.
Q3: Which analytical method is considered the gold standard for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS/MS) are the gold standards for the accurate and precise quantification of this compound and other carbazole alkaloids. These methods offer excellent separation of structurally similar alkaloids, high sensitivity, and reproducibility, making them ideal for quality control and standardization of Murraya koenigii extracts. A validated HPLC method can be used for routine analysis and quantitative determination.
Q4: What are the essential quality control parameters for the raw herbal material?
A4: Comprehensive quality control of the raw Murraya koenigii material is the first step in minimizing batch variation. Key parameters to assess include:
-
Identity: Confirmation that the herb is the correct species and plant part.
-
Purity: Ensuring the material is free from foreign matter, such as other plants, sand, stones, molds, or insects.
-
Content/Assay: Determining the concentration of the active constituents, in this case, this compound, to ensure it falls within defined limits.
-
Contaminant Analysis: Testing for heavy metals, microbial contaminants, aflatoxins, and pesticide residues.
Q5: How can I standardize my extraction process to improve reproducibility?
A5: Standardization requires the development and strict adherence to a Standard Operating Procedure (SOP) for the entire workflow. This SOP should precisely define:
-
Raw Material Specifications: Sourcing from a reputable supplier with a Certificate of Analysis (COA) for each batch.
-
Material Preparation: Uniform grinding of plant material to a consistent particle size.
-
Extraction Parameters: Strict control over solvent type and grade, solvent-to-biomass ratio, extraction time, and temperature.
-
Post-Extraction Handling: Defined procedures for filtration, concentration, and drying of the extract.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent this compound Yield | 1. Raw Material Variability: Plant material sourced from different geographical locations, harvested at different times, or improper post-harvest handling. | 1a. Source plant material from a single, qualified supplier who provides a detailed Certificate of Analysis (COA) for each batch. 1b. Implement Good Agricultural and Collection Practices (GACP) for harvesting and processing. |
| 2. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or extraction time used. | 2a. Perform an optimization study (e.g., using Response Surface Methodology) to determine the ideal extraction solvent, temperature, and duration for maximizing this compound yield. 2b. Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can offer higher efficiency and reproducibility. | |
| 3. Degradation of this compound: Exposure to high heat, light, or oxygen during processing or storage. | 3a. Dry the extract under vacuum at a low temperature. 3b. Store the final extract in airtight, light-resistant containers in a cool, dry environment. | |
| Inconsistent HPLC/UPLC Results | 1. Column Degradation: Loss of stationary phase, contamination, or blockages. | 1a. Regularly flush the column with a strong solvent. 1b. Use a guard column to protect the analytical column. 1c. Replace the column if performance does not improve. |
| 2. Mobile Phase Issues: Improperly prepared, not degassed, or compositional fluctuation. | 2a. Ensure the mobile phase is well-mixed and degassed before use. 2b. Use high-purity (HPLC grade) solvents and reagents. | |
| 3. Temperature Fluctuations: Ambient temperature changes affecting retention times. | 3a. Use a column oven to maintain a constant and stable temperature during analysis. | |
| Interfering Peaks in Chromatogram | 1. Co-elution of Structurally Similar Alkaloids: Other carbazole alkaloids (e.g., mahanimbine, girinimbine) may have similar retention times. | 1a. Adjust the mobile phase composition or gradient program to improve chromatographic resolution. 1b. Consider using a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18). |
| 2. Sample Matrix Effects: Non-target compounds in the crude extract interfering with the analysis. | 2a. Implement a sample clean-up step before injection, such as Solid-Phase Extraction (SPE), to remove interfering compounds. |
Data Presentation
Table 1: Influence of Climatic Zone on this compound Content in Murraya koenigii Leaves
| Climatic Zone | This compound Content (mg/g of dry leaf) |
| Humid Subtropical | 0.013 - 7.336 |
| Tropical Wet & Dry | 0.098 - 4.561 |
| Tropical Wet | 0.054 - 2.871 |
| Semi-Arid | 0.043 - 1.987 |
| Arid | 0.021 - 1.112 |
| Montane | 0.015 - 0.989 |
| Data synthesized from a study on 34 Indian natural populations of M. koenigii, demonstrating significant variation based on geography. |
Table 2: Comparison of Extraction Methods and Solvents for Murraya koenigii
| Extraction Method | Solvent | Relative Yield of Carbazole Alkaloids/Phenolics | Reference |
| Maceration | Methanol | Highest percentage yield (5.70%) | |
| Maceration | Distilled Water | Moderate percentage yield (4.08%) | |
| Maceration | Ethanol | Moderate percentage yield (3.58%) | |
| Soxhlet Assisted Extraction (SAE) | 90% Ethanol | Standard conventional method | |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | Highest antioxidant activity (DPPH assay) | |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | Highest total phenolic and flavonoid content | |
| Supercritical Fluid Extraction (SFE) | scCO₂ with Ethanol co-solvent | High selectivity, clean extracts | |
| This table provides a comparative overview. The optimal method may vary depending on the specific research goals (e.g., maximizing total yield vs. specific compound purity). |
Experimental Protocols
Protocol 1: Good Agricultural and Collection Practices (GACP) for Murraya koenigii
This protocol outlines best practices for harvesting and initial processing to ensure high-quality raw material.
-
Harvesting:
-
Plant Part: Harvest mature leaves, as they are a primary source of carbazole alkaloids.
-
Timing: Harvest just before or during the plant's full flowering stage, preferably in the morning after dew has evaporated on a dry day, to maximize the concentration of active compounds.
-
Method: Use clean, sharp scissors to cut the leaves, avoiding damage to the branches to protect the perennial plant. Do not allow harvested material to come into direct contact with the soil.
-
-
Post-Harvest Processing:
-
Cleaning: Gently wash the leaves with clean water to remove any soil or foreign matter.
-
Drying: Immediately dry the leaves away from direct sunlight in a well-ventilated area or using a tray drier at a controlled low temperature (e.g., 40-60°C) until brittle. This prevents microbial growth and degradation of phytochemicals.
-
Grinding: Once completely dry, grind the leaves into a uniform powder (e.g., pass through a 100-120 mesh sieve).
-
Storage: Store the powdered material in airtight, opaque containers in a cool, dry place to protect it from light, humidity, and pests.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This protocol describes a modern, efficient, and environmentally friendly method for extraction.
-
System Preparation:
-
Ensure the SFE system, including the extraction vessel, pumps, and collection vessel, is clean and leak-free.
-
-
Sample Loading:
-
Accurately weigh a known amount of dried, powdered Murraya koenigii leaf material (e.g., 10 g).
-
Load the material into the extraction vessel.
-
-
Extraction Parameters (Optimization may be required):
-
Set the extraction temperature (e.g., 40-60°C).
-
Pressurize the system with supercritical grade CO₂ to the desired pressure (e.g., 250-300 bar).
-
If using a co-solvent, introduce a polar modifier like ethanol (e.g., 5-10%) to enhance the extraction of alkaloids.
-
-
Extraction Process:
-
Perform an initial static extraction (no CO₂ flow) for a set period (e.g., 30 minutes) to allow the scCO₂ to penetrate the plant matrix.
-
Begin the dynamic extraction by flowing scCO₂ (and co-solvent) through the vessel at a controlled rate (e.g., 2-3 mL/min).
-
-
Collection:
-
The extract is precipitated from the scCO₂ in a separator vessel at a lower pressure and temperature.
-
Collect the extract in a pre-weighed collection vial.
-
-
Post-Extraction:
-
Safely depressurize the system.
-
Measure the weight of the collected extract to determine the yield.
-
Store the extract under appropriate conditions (cool, dark, and airtight) prior to analysis.
-
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a general procedure for the quantification of this compound. Method validation is essential for specific matrices and instrumentation.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a this compound analytical standard in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of methanol or mobile phase.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. An example is Methanol: 0.1% Triethylamine (93:7 v/v).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 - 20 µL.
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.999 is desirable).
-
Inject the prepared sample solution.
-
Using the peak area of this compound from the sample chromatogram, calculate its concentration using the regression equation from the calibration curve.
-
Mandatory Visualizations
References
Technical Support Center: Addressing Off-Target Effects of Koenimbine in Cellular Models
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Koenimbine, a carbazole (B46965) alkaloid derived from Murraya koenigii, in their cellular models. While this compound has shown promise in modulating various signaling pathways, understanding and mitigating its off-target effects are crucial for accurate interpretation of experimental results and for its potential therapeutic development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Disclaimer: Comprehensive kinome-wide profiling data for this compound is not extensively available in the public domain. The quantitative data presented in this guide is a representative example to illustrate how to analyze and interpret potential on-target and off-target kinase inhibition profiles. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a natural product like this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[1] For a kinase inhibitor, this means binding to and modulating the activity of kinases other than the intended one.[2] Natural products like this compound, while biologically active, are not always perfectly specific and can interact with multiple proteins, leading to unexpected biological outcomes, cellular toxicity, or misinterpretation of the compound's mechanism of action.[2][3]
Q2: What are the initial signs that this compound might be causing off-target effects in my cellular assay?
A2: Common indicators of potential off-target effects include:
-
Inconsistent results with other compounds targeting the same pathway.
-
A significant discrepancy between the concentration required for the desired cellular phenotype and the biochemical potency (IC50) against the intended target.[4]
-
High levels of cytotoxicity at concentrations close to the effective dose.
-
Activation of unexpected or compensatory signaling pathways.
-
A cellular phenotype that does not align with the known function of the intended target.
Q3: How can I experimentally identify the off-targets of this compound?
A3: Several experimental approaches can be used to identify off-targets:
-
Kinase Profiling: This is a direct method where this compound is screened against a large panel of purified kinases to identify unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target in intact cells by measuring changes in the thermal stability of the protein. It can be used to confirm on-target engagement and, with mass spectrometry (CETSA-MS), to identify novel targets.
-
Chemical Proteomics: This approach uses affinity-based probes to pull down binding partners of this compound from cell lysates for identification by mass spectrometry.
Q4: What are the primary signaling pathways reported to be affected by this compound?
A4: Current research suggests that this compound can modulate several key signaling pathways, including:
-
Wnt/β-catenin Pathway: this compound has been shown to downregulate key components of this pathway in colon cancer cells.
-
NF-κB Signaling: It has been reported to suppress the activation of NF-κB, a critical regulator of inflammation and cell survival.
-
PI3K/AKT Pathway: While direct inhibition by this compound is not fully elucidated, many natural compounds are known to modulate this crucial cell survival pathway.
-
Notch Signaling: The Notch pathway, involved in cell fate determination, is another potential target for natural compounds, although specific data for this compound is limited.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution & Rationale |
| High levels of cytotoxicity at the effective concentration. | 1. Off-target kinase inhibition: this compound may be inhibiting kinases essential for cell survival. 2. Compound insolubility: Precipitation of this compound at high concentrations can lead to non-specific toxicity. | 1. Perform a dose-response curve: Determine the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen: Identify potential off-target kinases that are critical for cell viability. 3. Check compound solubility: Ensure this compound is fully dissolved in your cell culture media and use appropriate vehicle controls. |
| Inconsistent or unexpected cellular phenotype (e.g., increased proliferation when inhibition is expected). | 1. Off-target kinase activation/inhibition: this compound might be affecting a kinase in a parallel or feedback pathway with an opposing function. 2. Cell line-specific effects: The expression levels of on- and off-target kinases can vary between different cell lines. | 1. Use an orthogonal validation method: Confirm the phenotype with a structurally unrelated inhibitor for the same target or with a genetic approach (e.g., siRNA, CRISPR). 2. Perform a kinase profile screen: Identify potential off-targets that could explain the unexpected phenotype. 3. Test in multiple cell lines: Determine if the observed effect is consistent across different cellular contexts. |
| No change in the phosphorylation of the direct downstream substrate of the intended target kinase. | 1. Poor cell permeability: this compound may not be efficiently entering the cells. 2. Insufficient concentration: The concentration of this compound may be too low to inhibit the target in a cellular environment. 3. Low target kinase activity: The target kinase may not be active in your specific cell line under the experimental conditions. | 1. Confirm target engagement in cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target. 2. Increase this compound concentration: Perform a dose-response experiment to find the optimal concentration. 3. Verify target expression and activity: Use Western blotting to confirm the presence and basal activity of the target kinase in your cell line. |
| Phosphorylation of a downstream component in a parallel signaling pathway is affected. | Off-target inhibition in the parallel pathway. | 1. Consult kinase profiling data: If available, check for potential off-targets in the affected pathway. 2. Use a specific inhibitor for the suspected off-target: This can help confirm if the effect is due to the off-target interaction. 3. Knockdown the suspected off-target: Use siRNA or shRNA to see if it negates the effect of this compound on the parallel pathway. |
Data Presentation: Representative Kinase Inhibition Profile
The following table presents a hypothetical kinase inhibition profile for this compound to illustrate how such data is typically presented. The on-target is presumed to be a kinase within the Wnt signaling pathway, such as GSK3β, based on existing literature. The off-targets are selected as representative examples of commonly hit kinases in selectivity screens.
| Target Kinase | Kinase Family | IC50 (nM) | Selectivity Notes |
| GSK3β (On-Target) | CMGC | 50 | Potent inhibition of the intended target. |
| Aurora Kinase A | Serine/Threonine | 850 | ~17-fold less potent than on-target. Potential for off-target effects at higher concentrations. |
| CDK2 | CMGC | 1,200 | ~24-fold less potent. May contribute to cell cycle effects. |
| SRC | Tyrosine Kinase | 2,500 | Lower potency, but broad-spectrum effects on cell signaling are possible at micromolar concentrations. |
| PI3Kα | Lipid Kinase | >10,000 | Likely not a direct off-target at typical experimental concentrations. |
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol is a standard method to determine the IC50 value of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The ATP concentration should be at the Km for the kinase for accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control and determine the IC50 value using non-linear regression.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound binds to its intended target within intact cells.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Western blot reagents (antibodies for the target protein and loading control)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein. A loading control should also be used to ensure equal loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.
Visualizations
Signaling Pathways
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
Caption: A logical workflow for investigating potential off-target effects.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Koenimbine using HPLC-UV
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining HPLC-UV methods for the accurate quantification of Koenimbine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues encountered during analysis.
Experimental Protocol: HPLC-UV Method for this compound Quantification
This protocol provides a recommended starting point for the HPLC-UV analysis of this compound. Note: This method is based on established methods for structurally related carbazole (B46965) alkaloids and should be fully validated for your specific application.
1. Sample Preparation (from Murraya koenigii leaves)
-
Drying and Grinding: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material.
-
Perform extraction using a suitable solvent. Methanol (B129727) or ethanol (B145695) are effective for carbazole alkaloids. Sonication or Soxhlet extraction can be employed. For sonication, use a solvent-to-solid ratio of 10:1 (v/w) and sonicate for 30-60 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Sample Solution Preparation:
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
2. Standard Preparation
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.
3. HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| UV Detection Wavelength | 285 nm is a suggested starting point based on the UV absorbance of related carbazole alkaloids. It is highly recommended to determine the UV absorbance maximum of your this compound standard. |
4. Method Validation
The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes quantitative data for this compound and related major carbazole alkaloids found in Murraya koenigii. This data can be used for comparative purposes.
| Analyte | Method | Concentration Range | Reference |
| This compound | HPLC-MS/MS | 1.26–1.62 mg/kg | [1] |
| Mahanimbine | HPLC-UV | Not specified | [2] |
| Koenigicine | HPLC-MS/MS | 0.44–1.77 mg/kg | [1] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Troubleshooting Decision Tree for HPLC-UV Analysis
Caption: HPLC Troubleshooting Decision Tree.
Troubleshooting Guides and FAQs
This section provides answers to common problems and questions that may arise during the HPLC-UV quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting this compound?
A1: The optimal UV wavelength for this compound has not been definitively reported in the literature. However, based on the pyranocarbazole skeleton, a starting wavelength of 285 nm is recommended. It is best practice to determine the absorbance maximum by scanning a pure standard of this compound with a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Q2: How should I prepare and store my this compound standard solutions?
A2: Prepare stock solutions in a high-purity solvent like methanol or acetonitrile. Store stock solutions in a refrigerator at 2-8°C and protect them from light. Working standards should be prepared fresh daily from the stock solution and kept in amber vials to prevent photodegradation. The stability of the stock solution under storage conditions should be experimentally verified.
Q3: What are the potential interfering compounds from Murraya koenigii extract?
A3: Murraya koenigii extracts are complex mixtures containing other carbazole alkaloids (e.g., mahanimbine, girinimbine, koenigicine), flavonoids, and phenolic compounds. These compounds may have similar retention times and UV absorbance, potentially co-eluting with this compound. Proper chromatographic separation is crucial.
Q4: How can I confirm the identity of the this compound peak in my sample chromatogram?
A4: The most reliable method is to spike the sample with a known amount of this compound reference standard. An increase in the height of the suspected this compound peak confirms its identity. Alternatively, using a PDA detector to compare the UV spectrum of the peak in the sample with that of the standard can provide further confirmation. For unambiguous identification, LC-MS is recommended.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing for alkaloids is often due to secondary interactions with active silanol (B1196071) groups on the silica-based column packing.
-
Solution:
-
Mobile Phase pH: Adjusting the mobile phase pH can help. For basic compounds like alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the analyte and reduce interaction with silanols. Conversely, a mid-range pH (around 7) might be tried, but be mindful of the column's pH stability.
-
Column Type: Use a high-purity, end-capped C18 column to minimize the number of free silanol groups.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
-
-
Question: My this compound peak is fronting. What should I do?
-
Answer:
-
Cause: Peak fronting is typically a sign of column overload or poor sample solubility in the mobile phase.
-
Solution:
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Problem 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. Why is this happening?
-
Answer:
-
Cause: Fluctuations in retention time can be caused by several factors, including changes in mobile phase composition, flow rate, or column temperature.
-
Solution:
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online with a gradient pump, check the proportioning valves. Mobile phase evaporation can also alter its composition, so keep solvent reservoirs covered.
-
Flow Rate: Check for leaks in the pump and fittings, which can cause flow rate fluctuations.
-
Temperature: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
-
Problem 3: Baseline Issues (Noise or Drift)
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the possible causes?
-
Answer:
-
Cause: Baseline noise can originate from the detector, pump, or contaminated mobile phase. Baseline drift is often related to column temperature changes or a lack of column equilibration.
-
Solution:
-
Degas Mobile Phase: Air bubbles in the mobile phase can cause baseline noise. Degas your solvents before use.
-
Check for Leaks: Leaks in the system, especially between the column and the detector, can introduce noise.
-
Clean the System: A contaminated detector cell or column can lead to baseline issues. Flush the system with a strong solvent (e.g., isopropanol).
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.
-
Detector Lamp: An aging detector lamp can also be a source of noise.
-
-
Problem 4: Poor Resolution Between this compound and Other Peaks
-
Question: I am not getting good separation between the this compound peak and an adjacent peak. How can I improve the resolution?
-
Answer:
-
Cause: Poor resolution means the chromatographic conditions are not optimal for separating the compounds of interest.
-
Solution:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to water in your mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, consider developing a gradient elution method.
-
Column Chemistry: Try a different type of stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for your analytes.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
-
References
Technical Support Center: Enhancing the Bioavailability of Koenimbine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Koenimbine, a carbazole (B46965) alkaloid from Murraya koenigii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a carbazole alkaloid found in the plant Murraya koenigii, commonly known as the curry tree.[1][2][3][4] Like many other naturally occurring bioactive compounds, this compound is understood to have poor aqueous solubility, which is a primary factor that can limit its absorption in the gastrointestinal tract and, consequently, its oral bioavailability. Low bioavailability can hinder its therapeutic efficacy, requiring higher doses that may not be feasible or could lead to unwanted side effects.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the solubility and bioavailability of hydrophobic drugs. For a compound like this compound, the most common and effective approaches include:
-
Nanoformulations: Encapsulating the active compound in nanosized carriers.
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature.
-
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers.
-
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a carrier matrix, which can enhance its dissolution rate.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its water solubility.
Q3: Is there any evidence that formulation strategies have been successful for similar compounds?
A3: Yes. While specific data on this compound is limited, studies on other alkaloids have demonstrated significant improvements in bioavailability with various formulation techniques. For instance, a study on Koumine, an alkaloid from Gelsemium elegans, showed that complexation with hydroxypropyl-β-cyclodextrin increased its relative bioavailability by more than two-fold. Another study on Mahanine, a related carbazole alkaloid from Murraya koenigii, found that a mahanine-enriched fraction exhibited 31% higher bioavailability compared to the purified compound alone, suggesting that other components in the extract may aid absorption.
Troubleshooting Guides
Issue 1: Low Yield or Poor Encapsulation Efficiency in Nanoformulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper solvent selection | Ensure this compound and the carrier material (e.g., lipids, polymers) are soluble in the chosen organic solvent system. | Improved homogeneity of the initial solution, leading to better particle formation and encapsulation. |
| Suboptimal drug-to-carrier ratio | Experiment with different ratios of this compound to the encapsulating material. Start with a low drug loading and incrementally increase it. | Identification of the optimal ratio that maximizes encapsulation without causing drug precipitation or aggregation. |
| Inefficient homogenization or sonication | Increase the duration or power of homogenization/sonication. Ensure the probe is properly submerged and that the sample is kept cool to prevent degradation. | Reduction in particle size and polydispersity, leading to a more stable and uniform nanoformulation with higher encapsulation efficiency. |
| Rapid solvent evaporation | Control the rate of solvent evaporation. A slower, more controlled removal of the organic solvent can lead to more organized and efficient encapsulation. | Formation of more compact and well-structured nanoparticles, improving drug retention. |
Issue 2: Instability of the Formulation (Aggregation, Precipitation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High particle surface energy | Incorporate stabilizers such as surfactants (e.g., Poloxamer 188, Tween 80) or polymers (e.g., PEG) into the formulation. | Reduced particle aggregation due to steric or electrostatic stabilization, leading to a more stable dispersion over time. |
| Incompatible pH of the medium | Adjust the pH of the aqueous phase to a value that ensures the stability of both this compound and the carrier material. | Prevention of drug or carrier degradation and maintenance of surface charge, which can prevent aggregation. |
| Incorrect storage conditions | Store the formulation at an appropriate temperature (e.g., 4°C for many nanoformulations) and protect from light if this compound is light-sensitive. | Minimized degradation and physical changes in the formulation, extending its shelf-life. |
Issue 3: No Significant Improvement in In Vitro Dissolution or In Vivo Bioavailability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug remains in a crystalline state | Verify the amorphous state of this compound in the formulation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). | Confirmation of an amorphous dispersion, which is crucial for enhanced dissolution rates. |
| Formulation does not release the drug effectively | Modify the composition of the carrier to modulate the drug release profile. For example, in lipid-based systems, altering the lipid chain length can affect release. | A more favorable release profile that is not too slow (hindering absorption) or too fast (leading to precipitation). |
| First-pass metabolism | Consider strategies that promote lymphatic absorption, such as using long-chain triglycerides in lipid-based formulations, to bypass the liver. | Reduced first-pass metabolism and increased systemic bioavailability of the parent compound. |
| P-glycoprotein (P-gp) efflux | Include a P-gp inhibitor in the formulation (e.g., piperine) or use excipients that are known to inhibit P-gp. | Increased intracellular concentration of the drug in enterocytes, leading to enhanced absorption. |
Data Summary
The following tables present quantitative data from studies on bioavailability enhancement for alkaloids similar to this compound.
Table 1: Pharmacokinetic Parameters of Koumine and its Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex in Rats
| Parameter | Koumine (Free Drug) | Koumine/HP-β-CD Complex | Fold Increase |
| Cmax (ng/mL) | 185.3 ± 25.4 | 392.7 ± 41.6 | 2.12 |
| AUC₀₋t (ng·h/mL) | 1245.8 ± 156.3 | 2867.4 ± 298.5 | 2.30 |
| Relative Bioavailability (%) | 100 | >200 | >2.0 |
Table 2: Comparative Pharmacokinetics of Mahanine in a Mahanine-Enriched Fraction (MEF) vs. Pure Mahanine in Rats
| Parameter | Mahanine (Pure) | Mahanine in MEF | % Increase in Bioavailability |
| Bioavailability | Base | 31% higher | 31% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This method is a common technique for preparing liposomes.
-
Dissolution: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40°C). This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by ultracentrifugation or dialysis.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method
This method is effective for forming inclusion complexes in a solid state.
-
Mixing: Place a 1:1 molar ratio of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water-ethanol 1:1 v/v) to the mixture.
-
Trituration: Knead the mixture thoroughly with a pestle for 45-60 minutes to form a paste of appropriate consistency.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex, pass it through a fine-mesh sieve, and store it in a desiccator until further use.
Protocol 3: Preparation of this compound Solid Dispersion via Solvent Evaporation
This technique aims to disperse this compound in a polymer matrix in an amorphous state.
-
Dissolution: Dissolve both this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol) at the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and sieve it to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Visualizations
Caption: Workflow for this compound-loaded liposome preparation and characterization.
Caption: Pathways for oral absorption of free vs. formulated this compound.
References
- 1. A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. japsonline.com [japsonline.com]
Managing potential toxicity of Koenimbine in animal studies
Welcome to the technical support center for researchers utilizing Koenimbine in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help manage and mitigate potential toxicity, ensuring the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a carbazole (B46965) alkaloid, a class of nitrogenous organic compounds. It is naturally found in plants of the Rutaceae family, most notably in the leaves of Murraya koenigii, commonly known as the curry tree.[1][2] It is often investigated for various pharmacological activities, including anticancer effects.[3]
Q2: What is the known acute toxicity of this compound?
A2: There is limited public data on the specific LD50 of pure this compound. However, studies on extracts from Murraya koenigii, which contain this compound, provide strong evidence of low acute toxicity. A methanol (B129727) extract and crude powder of the leaves were found to be safe in mice at doses up to 9000 mg/kg, with no mortality observed.
Q3: What dose of this compound is considered safe for chronic studies?
A3: For long-term studies, caution is warranted. A chronic (10-week) study in rats using a methanolic extract of M. koenigii established a chronic LD50 of 200 mg/kg/day. The same study recommended that a safe dose for long-term administration should not exceed 50 mg/kg/day.[4] Researchers should start with low doses and perform dose-ranging studies to establish the optimal therapeutic window for their specific animal model and experimental endpoint.
Q4: How should I prepare and administer this compound?
A4: this compound is a solid, water-insoluble compound. Therefore, a suitable vehicle is required for oral administration. A common and generally inert vehicle used in studies with M. koenigii extracts is 0.5% Carboxymethylcellulose (CMC) in water. It is critical to ensure the compound is uniformly suspended before each administration. The final formulation's pH should be maintained between 5 and 9 to minimize potential irritation.
Q5: What are the general signs of toxicity I should monitor for in my animals?
A5: Based on studies with related alkaloids and plant extracts, researchers should observe animals closely for a range of clinical signs. Daily monitoring should include:
-
General Behavior: Lethargy, hypoactivity, or signs of neurological distress like aimless wandering or head-pressing.
-
Physical Appearance: Ruffled fur, changes in posture.
-
Body Weight: Significant or rapid weight loss.
-
Food and Water Intake: Reduction in consumption.
-
Gastrointestinal Signs: Diarrhea or constipation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Unexpected Animal Mortality at Low Doses
If you observe unexpected mortality, especially at doses presumed to be safe, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected animal mortality.
Issue 2: Animals Showing Signs of Distress or Toxicity
If animals exhibit non-lethal signs of toxicity such as weight loss, lethargy, or diarrhea, use the following decision-making process.
Logical Decision Pathway for Managing Animal Distress
Caption: Decision pathway for managing signs of toxicity.
Quantitative Toxicity Data
While specific data for pure this compound is limited, the following tables summarize toxicity data for Murraya koenigii extracts, which are rich in this compound and other carbazole alkaloids.
Table 1: Acute Toxicity of Murraya koenigii Leaf Extracts
| Extract Type | Animal Model | Route | Dose | Observation | Result | Reference |
|---|---|---|---|---|---|---|
| Methanol Extract | Swiss Albino Mice | Oral | Up to 9000 mg/kg | 10 days | No mortality or signs of toxicity |
| Crude Powder | Swiss Albino Mice | Oral | Up to 9000 mg/kg | 10 days | No mortality or signs of toxicity | |
Table 2: Repeated Dose & Chronic Toxicity of Murraya koenigii Leaf Extracts
| Extract Type | Animal Model | Route | Dose | Duration | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Ethanolic Extract | Wistar Rats | Oral | 300 & 500 mg/kg/day | 28 days | No significant toxic effects observed. | |
| Ethanolic Extract | Wistar Rats | Oral | 900 mg/kg/day | 28 days | Mild liver congestion and lymphocyte infiltration. | |
| Methanolic Extract | Sprague Dawley Rats | Oral | 200 mg/kg/day | 10 weeks | 50% mortality (Defined as Chronic LD50). |
| Methanolic Extract| Sprague Dawley Rats | Oral | 50 mg/kg/day | 10 weeks | No mortality or signs of toxicity observed. | |
Experimental Protocols
Protocol: Acute Oral Toxicity Study (Based on OECD Guideline 420)
This protocol provides a framework for assessing the acute toxicity of this compound. It is based on the Fixed Dose Procedure outlined by the OECD.
Objective: To determine the dose range causing evident toxicity and to identify the maximum tolerated dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Test animals (nulliparous, non-pregnant female rats are preferred)
-
Oral gavage needles
-
Standard laboratory diet and water
Methodology:
-
Acclimatization: House animals in standard laboratory conditions for at least 5 days prior to dosing to allow for acclimatization.
-
Fasting: Fast animals overnight (food, not water) before administration of the test substance.
-
Sighting Study:
-
Select a starting dose from fixed levels: 5, 50, 300, or 2000 mg/kg. In the absence of prior information, 300 mg/kg is a common starting point.
-
Dose a single animal.
-
Observe the animal closely for the first 30 minutes, periodically for 24 hours (with special attention to the first 4 hours), and then daily for 14 days.
-
The outcome of this first animal determines the dose for the next animal (either a higher or lower fixed dose). The goal is to identify a dose that produces evident toxicity without mortality.
-
-
Main Study:
-
Once the dose causing evident toxicity (or the maximum dose with no effects) is identified, dose a further four animals at that level.
-
Observe all animals for a total of 14 days, recording all signs of toxicity, morbidity, and mortality.
-
Record body weights weekly.
-
-
Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Experimental Workflow Diagram
Caption: Workflow for an acute oral toxicity study (OECD 420).
References
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of Koenimbine and Mahanimbine
A detailed guide for researchers on the cytotoxic and mechanistic properties of two promising carbazole (B46965) alkaloids.
Koenimbine and Mahanimbine, two carbazole alkaloids derived from the curry leaf plant (Murraya koenigii), have garnered significant attention in the field of oncology for their potential as anticancer agents. Both compounds have demonstrated cytotoxic effects against a range of cancer cell lines, operating through distinct yet partially overlapping mechanisms. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways to aid researchers in the fields of oncology and drug discovery.
Comparative Anticancer Activity: A Quantitative Overview
The cytotoxic effects of this compound and Mahanimbine have been evaluated against various cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for each compound, offering a quantitative comparison of their efficacy in different cancer types.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HT-29 | Colon Cancer | 50 | ~151 | [1] |
| SW480 | Colon Cancer | 50 | ~151 | [1] |
| MCF-7 | Breast Cancer | 9.42 (24h), 7.26 (48h), 4.89 (72h) | ~28.5 (24h), ~22.0 (48h), ~14.8 (72h) | [2] |
| PA1 | Ovarian Cancer | - | >100 | [3] |
| OVCAR3 | Ovarian Cancer | - | >100 | [3] |
¹Approximate conversion based on the molecular weight of this compound (~331.4 g/mol ). It is important to note that direct comparison of µg/mL values can be misleading without considering molecular weights.
Table 2: IC50 Values of Mahanimbine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Capan-2 | Pancreatic Cancer | 3.5 | |
| SW1990 | Pancreatic Cancer | 3.5 | |
| A549 | Lung Cancer | Not specified, but showed inhibition | |
| MCF-7 | Breast Cancer | 14 | |
| Human Bladder Cancer Cells | Bladder Cancer | 32.5 | |
| PA1 | Ovarian Cancer | ~40 | |
| OVCAR3 | Ovarian Cancer | ~60 |
Mechanisms of Anticancer Action: A Deeper Dive
Both this compound and Mahanimbine exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with key cellular signaling pathways that regulate cell proliferation and survival.
This compound: Targeting the Wnt/β-catenin Pathway
This compound has been shown to induce apoptosis and necrosis in colon cancer cells. Its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancers. Treatment with this compound leads to a significant decrease in the expression of key components of this pathway, including β-catenin, GSK3B, and DKK1 in HT-29 cells.
Mahanimbine: A Multi-pronged Attack on Cancer Cells
Mahanimbine demonstrates a broader spectrum of anticancer mechanisms. It effectively induces G0/G1 cell cycle arrest and apoptosis in pancreatic cancer cells. This apoptotic induction is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. Furthermore, Mahanimbine has been shown to inhibit the pro-survival AKT/mTOR and STAT3 signaling pathways in pancreatic cancer. In lung cancer cells, Mahanimbine's anticancer activity is linked to the activation of the intrinsic apoptotic pathway, which is dependent on reactive oxygen species (ROS). In breast cancer cells, it induces mitochondria-mediated apoptosis.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Mahanimbine and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, AKT, p-AKT, STAT3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Mahanimbine exhibit promising anticancer properties, albeit through different primary mechanisms. Mahanimbine appears to have a broader range of action, affecting multiple signaling pathways and demonstrating potent activity against a wider array of cancer cell lines at lower concentrations. This compound's specific targeting of the Wnt/β-catenin pathway makes it a particularly interesting candidate for colorectal cancer research.
This comparative guide highlights the therapeutic potential of these natural compounds and provides a foundation for future research. Further in-vivo studies and investigations into potential synergistic effects with existing chemotherapeutic agents are warranted to fully elucidate their clinical applicability in cancer treatment.
References
Koenimbine in the Spotlight: A Comparative Guide to Carbazole Alkaloids from Murraya koenigii
For researchers, scientists, and drug development professionals, a deep dive into the comparative efficacy of carbazole (B46965) alkaloids from the curry leaf plant, Murraya koenigii, offers a promising frontier in the quest for novel therapeutics. This guide provides a comprehensive comparison of koenimbine against other notable carbazole alkaloids from this plant, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development endeavors.
Murraya koenigii is a rich source of structurally diverse carbazole alkaloids, each exhibiting a unique profile of biological activities. Among these, this compound has garnered significant interest. This guide will objectively compare its performance against other key alkaloids from the same plant, focusing on anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
Comparative Biological Activities: A Quantitative Overview
The therapeutic potential of carbazole alkaloids is vast, with studies demonstrating significant efficacy in several key areas. The following tables summarize the quantitative data from various experimental studies, offering a direct comparison of the bioactivity of this compound and its counterparts.
Cytotoxic Activity Against Cancer Cell Lines
Carbazole alkaloids have shown potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of potency.
| Carbazole Alkaloid | Cancer Cell Line | IC50 Value |
| This compound | HT-29 (Colon Cancer) | 50 µg/mL |
| SW48 (Colon Cancer) | 50 µg/mL | |
| MCF-7 (Breast Cancer) | 9.42 µg/mL | |
| Girinimbine (B1212953) | HT-29 (Colon Cancer) | 4.79 µg/mL[1] |
| A549 (Lung Cancer) | 19.01 µM | |
| Mahanimbine | MCF-7 (Breast Cancer) | 14 µM |
| Pancreatic Cancer Cells | 3.5 - 64 µM | |
| Mahanine | HL-60 (Leukemia) | ~10 µM |
| MCF-7 (Breast Cancer) | 14 µM | |
| Murrayaquinone A | SK-MEL-5 (Melanoma) | 2.58 µg/mL |
| Colo-205 (Colon Cancer) | 3.85 µg/mL | |
| Murrayafoline A | Various Tumor Cell Lines | 5.31 - 7.52 µg/mL |
Antimicrobial Activity
Several carbazole alkaloids exhibit activity against pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Carbazole Alkaloid | Microorganism | MIC/IC50 Value |
| This compound | Staphylococcus aureus | IC50: 17.0 µM[2] |
| Girinimbine | Bacillus cereus | IC50: 3.4 µM[2] |
| Murrayamine J | Staphylococcus aureus | IC50: 11.7 µM[2] |
| 1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde | Bacillus cereus | IC50: 10.9 µM[2] |
Antioxidant Activity
The radical scavenging ability of carbazole alkaloids is a key aspect of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. A study comparing 12 carbazole alkaloids, including this compound, classified them into three groups based on their radical scavenging ability, suggesting that the presence of an aryl hydroxyl substituent plays a significant role.
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound and other carbazole alkaloids are mediated through the modulation of various signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
This compound and the Wnt/β-catenin Signaling Pathway
This compound has been shown to exert its anticancer effects in colon cancer cells by downregulating key components of the Wnt/β-catenin signaling pathway. This pathway is crucial in cell fate determination, and its dysregulation is a hallmark of many cancers.
This compound inhibits key proteins in the Wnt/β-catenin pathway.
Girinimbine's Dual Action on Apoptotic Pathways
Girinimbine induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism of action makes it a potent anticancer agent.
References
Comparative Analysis of Koenimbine and Girinimbine Bioactivity: A Guide for Researchers
This guide provides a detailed comparative analysis of the bioactive properties of Koenimbine and Girinimbine (B1212953), two prominent carbazole (B46965) alkaloids isolated from Murraya koenigii (curry tree). Both compounds have garnered significant interest in the scientific community for their diverse pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, supported by experimental data and detailed protocols.
Anticancer Bioactivity
Both this compound and Girinimbine exhibit significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis and modulating key signaling pathways.
Data Presentation: Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below summarizes the cytotoxic effects of this compound and Girinimbine on several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Citation(s) |
| This compound | HT-29 | Colon Cancer | 50 µg/mL | [1] |
| SW48 | Colon Cancer | 50 µg/mL | [1] | |
| MCF7 | Breast Cancer | Activity reported | [2] | |
| Girinimbine | HT-29 | Colon Cancer | 4.79 µg/mL | [3] |
| A549 | Lung Cancer | 19.01 µM | [4] | |
| HepG2 | Liver Cancer | Activity reported | ||
| Raji | B-cell Lymphoma | 6.0 µg/mL (Anti-tumor promoting) | ||
| HUVECs | Endothelial Cells | 5 ± 0.57 µg/mL |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, such as incubation times and cell densities.
Mechanism of Action
-
Girinimbine : Induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This is characterized by changes in mitochondrial membrane potential, cytochrome c release, and the activation of caspase-9 and caspase-3. Girinimbine treatment also leads to G0/G1 phase cell cycle arrest, which is associated with the upregulation of p21 and p27 proteins. Furthermore, it upregulates the tumor suppressor protein p53 and modulates the Bcl-2/Bax protein ratio to favor apoptosis. In some cancers, it has been shown to inhibit STAT3 and MEK/ERK signaling pathways.
-
This compound : Also induces apoptosis in cancer cells. Its mechanism has been linked to the modulation of the Wnt/β-catenin signaling pathway. In colon cancer cells, this compound treatment resulted in the significant downregulation of key genes in this pathway, including DKK1, GSK3B, and β-catenin in HT-29 cells.
Signaling Pathway Visualization
Anti-inflammatory Bioactivity
Both alkaloids demonstrate potent anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.
Data Presentation: Anti-inflammatory Effects
| Compound | Effect | Target Pathway / Mediator | Citation(s) |
| This compound | ↓ NO, ROS, IL-6, TNF-α, IL-1β | ↓ iNOS, COX-2 expression, ↓ NF-κB, MAPK pathways | |
| Girinimbine | ↓ NO, IL-1β, TNF-α, IL-6 | ↓ NF-κB translocation, ↓ COX-2 expression |
Mechanism of Action
The anti-inflammatory effects of both this compound and Girinimbine are largely attributed to their ability to suppress the NF-κB (Nuclear Factor kappa-B) signaling pathway . In stimulated macrophages (like RAW 264.7), lipopolysaccharide (LPS) typically triggers a cascade that leads to the activation of NF-κB. This transcription factor then moves into the nucleus to promote the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as cytokines like TNF-α and IL-6. Both this compound and Girinimbine have been shown to inhibit the translocation of NF-κB to the nucleus, thereby blocking the transcription of these inflammatory mediators.
Signaling Pathway Visualization
Antioxidant Bioactivity
Girinimbine and this compound possess antioxidant properties, although their efficacy can vary depending on the assay used.
Data Presentation: Antioxidant Capacity
| Compound | Assay | Result | Citation(s) |
| This compound | DPPH Radical Scavenging | Activity reported | |
| Ferric Thiocyanate (FTC) | Activity reported | ||
| Girinimbine | ORAC | 20 µg/mL ≈ 82.17 µM Trolox | |
| Superoxide (B77818) Anion Scavenging | >95% inhibition at 5.3 & 26.3 µg/mL | ||
| DPPH Radical Scavenging | Failed to scavenge DPPH radical | ||
| Ferric Thiocyanate (FTC) | Very strong activity, comparable to α-tocopherol |
Mechanism of Action
Antioxidant activity is the ability of a compound to inhibit oxidation, often by scavenging free radicals. Girinimbine shows strong activity in assays that measure the inhibition of lipid peroxidation (FTC method) and scavenging of specific radicals like superoxide anions. However, its failure in the DPPH assay suggests that its mechanism of radical scavenging may be specific and not based on simple hydrogen atom transfer to the DPPH radical. This compound's activity is also noted, with suggestions that an aryl hydroxyl substituent on the carbazole ring is important for stabilizing thermal oxidation and reacting with DPPH radicals.
Antimicrobial Bioactivity
This compound and Girinimbine have demonstrated selective activity against certain bacterial strains.
Data Presentation: Antimicrobial Activity (IC₅₀ Values)
| Compound | Microorganism | Result (IC₅₀) | Citation(s) |
| This compound | Staphylococcus aureus | 17.0 µM | |
| Girinimbine | Bacillus cereus | 3.4 µM |
Note: Neither compound was reported to be active against Escherichia coli or Candida albicans in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two key experiments cited in this guide.
Experimental Workflow Visualization
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
-
Cell Plating : Harvest and count cells, ensuring viability is >90%. Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound or Girinimbine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (cells with medium only) and a blank (medium only).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : After incubation, add 10-20 µL of MTT solution (stock solution of 5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.
-
Formazan Formation : Incubate the plate for another 4 hours in the incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization : Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis : Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor. The antioxidant reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.
-
Reagent Preparation :
-
DPPH Solution : Prepare a working solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation : Dissolve the test compounds (this compound, Girinimbine) and a positive control (e.g., Ascorbic acid, Trolox) in the same solvent to create stock solutions, from which serial dilutions are made.
-
-
Reaction Setup :
-
In a 96-well plate or cuvettes, add a defined volume of the sample dilutions (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well to initiate the reaction.
-
Prepare a blank containing only the solvent and a control containing the solvent plus the DPPH solution.
-
-
Incubation : Mix the contents thoroughly and incubate the plate in the dark at room temperature for a set time, typically 30 minutes.
-
Absorbance Measurement : Measure the absorbance of each well at the characteristic wavelength of the DPPH radical, which is approximately 517 nm, using a spectrophotometer.
-
Data Analysis : Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion
This compound and Girinimbine are potent carbazole alkaloids with overlapping yet distinct bioactivity profiles.
-
Anticancer : Both compounds induce apoptosis, but Girinimbine appears more potent against certain cell lines like HT-29 and acts via the intrinsic pathway, while this compound's effects have been linked to the Wnt/β-catenin pathway.
-
Anti-inflammatory : Both effectively suppress the NF-κB pathway, a central hub in inflammation, making them strong candidates for anti-inflammatory drug development.
-
Antioxidant : Girinimbine shows strong antioxidant activity in several assays but notably fails in the DPPH test, indicating a specific mechanism of action.
-
Antimicrobial : Both show targeted antibacterial activity, with Girinimbine being more potent against B. cereus and this compound against S. aureus.
This comparative guide highlights the therapeutic potential of both compounds. Future research should focus on in vivo studies to validate these in vitro findings, explore their synergistic effects, and further elucidate their precise molecular targets to advance their potential clinical applications.
References
- 1. Assessment of anti-cancer effects of this compound on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Koenimbine and Mahanine in leukemia cells
A detailed comparison of two promising carbazole (B46965) alkaloids, Koenimbine and Mahanine, reveals their potent anti-leukemic activities, with Mahanine demonstrating broader and more extensively documented efficacy across various leukemia cell lines. While both compounds induce apoptosis, Mahanine's cytotoxic effects and underlying molecular mechanisms have been more thoroughly characterized, showcasing its potential as a robust candidate for further drug development.
This guide provides a comprehensive, data-driven comparison of this compound and Mahanine, focusing on their performance in leukemia cells. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current scientific evidence.
Quantitative Efficacy: A Clear Lead for Mahanine
Data compiled from multiple studies highlights Mahanine's consistent and potent cytotoxic effects against a panel of leukemia cell lines, including HL-60 (promyelocytic leukemia), U937 (histiocytic lymphoma), K562 (chronic myelogenous leukemia), and MOLT-3 (acute lymphoblastic leukemia). In contrast, specific inhibitory concentration (IC50) values for this compound in leukemia cell lines are not as readily available in the current literature, making a direct quantitative comparison challenging.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Mahanine | HL-60 | ~8.5 | Not Specified | [1] |
| U937 | 8.25 | 12 | [2] | |
| K562 | 13.0 | 48 | [3] | |
| MOLT-3 | 10.6 | 48 | [3] | |
| This compound | Breast Cancer (MCF-7) | 9.42 ± 1.05 | Not Specified | [4] |
| Colon Cancer (HT-29) | 50 µg/mL | Not Specified | ||
| Colon Cancer (SW48) | 50 µg/mL | Not Specified |
Note: The provided IC50 values for this compound are in different cancer types and units, underscoring the need for further research on its specific activity in leukemia cells to enable a direct comparison with Mahanine.
Delving into the Mechanism of Action: Apoptotic Pathways
Both this compound and Mahanine exert their anti-cancer effects by inducing apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. However, the signaling pathways triggered by Mahanine in leukemia cells have been elucidated in greater detail.
Mahanine's Multi-Faceted Apoptotic Assault
Mahanine has been shown to induce apoptosis in leukemia cells through the intrinsic, or mitochondrial-dependent, pathway. This process involves a cascade of molecular events:
-
Mitochondrial Disruption: Mahanine treatment leads to a decrease in the mitochondrial membrane potential.
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-3, -6, -8, and -9. Caspase-3 is a key executioner caspase that orchestrates the final stages of apoptosis.
-
DNA Fragmentation and Nuclear Morphology Changes: The activation of caspases leads to characteristic apoptotic features such as DNA fragmentation and changes in nuclear morphology.
-
PARP Cleavage: Mahanine also induces the cleavage of poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis.
-
Fas Signaling Crosstalk: In some leukemia cell lines like MOLT-3 and K562, Mahanine's apoptotic effects are also mediated through crosstalk with the extrinsic Fas signaling pathway, involving the Fas/FasL interaction and cleavage of Bid.
Caption: Mahanine-induced apoptosis in leukemia cells.
This compound's Apoptotic Pathway: Insights from Other Cancers
While specific signaling pathways for this compound in leukemia cells are not well-documented, studies in other cancer types, such as colon and breast cancer, provide some clues. In colon cancer cells, this compound has been shown to induce apoptosis and necrosis and down-regulate genes in the Wnt/β-catenin signaling pathway, including CYCLD1, TBLR1, DKK1, GSK3B, and β-catenin. Research in breast cancer cells suggests that this compound can also modulate apoptotic pathways. Further investigation is required to determine if these mechanisms are conserved in leukemia cells.
Caption: Postulated this compound signaling in cancer cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to evaluate the effects of this compound and Mahanine.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Leukemia cells are seeded in 96-well plates and treated with varying concentrations of the test compound (this compound or Mahanine) for specified durations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
-
Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Treated and untreated cells are harvested and washed with a binding buffer.
-
Cells are incubated with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis.
-
Propidium Iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells), is added.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, using fluorescence microscopy.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, PARP).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.
Caption: General experimental workflow.
Conclusion
The available evidence strongly supports the potent anti-leukemic properties of Mahanine, with well-documented IC50 values and a detailed understanding of its pro-apoptotic mechanisms in various leukemia cell lines. Mahanine's ability to induce apoptosis through the mitochondrial-dependent pathway, coupled with its engagement of the Fas signaling pathway, makes it a compelling candidate for further preclinical and clinical investigation.
While this compound has demonstrated anti-cancer activity in other cancer types, a direct and comprehensive comparison with Mahanine in leukemia is hampered by the lack of specific data. To establish a clear head-to-head performance profile, future research should focus on determining the IC50 values of this compound in a panel of leukemia cell lines and elucidating its specific molecular targets and signaling pathways in this context. Such studies will be crucial in determining if this compound holds similar promise to Mahanine as a potential therapeutic agent for leukemia.
References
Lack of Publicly Available Data on the Synergistic Effects of Koenimbine with Chemotherapy Drugs Prevents Comprehensive Evaluation
Despite a thorough investigation into the potential synergistic interactions of Koenimbine, a natural carbazole (B46965) alkaloid, with conventional chemotherapy drugs, a notable absence of published scientific literature on this specific topic prevents a comparative analysis at this time.
This compound, derived from the leaves of the curry tree (Murraya koenigii), has been the subject of research for its potential anticancer properties. Studies have demonstrated its cytotoxic effects on certain cancer cell lines. For instance, in vitro research has shown that this compound can induce cell death in human colon cancer cell lines HT-29 and SW48, with reported IC50 values of 50 µg/ml for both. This research also indicated that this compound may exert its effects through the modulation of the Wnt/β-catenin signaling pathway.[1]
However, a comprehensive search for studies evaluating the synergistic or combination effects of this compound with established chemotherapy agents such as doxorubicin, cisplatin, or paclitaxel (B517696) did not yield any specific experimental data. While the concept of combining natural compounds with chemotherapy to enhance efficacy and reduce toxicity is a burgeoning field of cancer research, it appears that investigations into this compound's potential in this area have not yet been published in accessible scientific literature.
For a meaningful comparison guide to be developed, quantitative data from such combination studies are essential. This would typically include metrics like the Combination Index (CI), which categorizes the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Furthermore, detailed experimental protocols from these studies would be necessary to ensure a thorough and objective comparison.
While research exists on the synergistic potential of other natural compounds, and even other carbazole alkaloids, with chemotherapy, these findings cannot be extrapolated to this compound without direct experimental evidence. The unique chemical structure of each compound dictates its biological activity and its potential interactions with other drugs.
Therefore, due to the current lack of available data, it is not possible to construct a comparison guide that meets the core requirements of presenting quantitative data, detailed experimental protocols, and visualizations of synergistic effects for this compound in combination with chemotherapy drugs. Further research is required to explore and quantify the potential synergistic interactions of this compound with various chemotherapeutic agents to determine its viability as part of a combination cancer therapy.
References
A Comparative Study of Koenimbine from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
This guide presents a comparative analysis of Koenimbine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaf), based on its geographical origin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The information compiled herein summarizes quantitative data on its yield and biological activities, details key experimental protocols, and visualizes its mechanisms of action.
Data Presentation: Quantitative Comparison of this compound
The geographical origin of Murraya koenigii has a significant impact on the concentration of its bioactive compounds, including this compound. Variations in climate, soil, and other environmental factors can influence the phytochemical profile of the plant. Below is a summary of the quantitative analysis of this compound from different climatic zones within India, a primary region of the plant's growth.[1][2] Data from other regions such as Malaysia and Sri Lanka indicate the presence of this compound, but direct quantitative comparisons with Indian varieties are limited in the currently available literature.[3][4][5]
| Geographical Origin (Climatic Zone in India) | This compound Content (mg/g of dry leaf) | Anticancer Activity (IC50 Values) | Anti-inflammatory & Antimicrobial Activity |
| Humid subtropical | Highest concentrations recorded | MCF-7 (Breast Cancer): 4.89 µg/mL (72h) | Active against Staphylococcus aureus (IC50: 17.0 µM) |
| Tropical wet & dry | High concentrations recorded | HT-29 (Colon Cancer): 50 µg/mL | Known to inhibit NF-κB signaling |
| Tropical wet | Moderate concentrations recorded | SW480 (Colon Cancer): 50 µg/mL | Reported anti-inflammatory properties |
| Semi-arid | Lower concentrations recorded | PC-3 (Prostate Cancer): Data suggests activity | |
| Arid | Lower concentrations recorded | HeLa (Cervical Cancer): Data suggests activity | |
| Montane | Variable concentrations recorded |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation of this compound
a) Solvent Extraction:
A common method for extracting carbazole alkaloids from Murraya koenigii leaves is through solvent extraction.
-
Preparation of Plant Material: Air-dried leaves of Murraya koenigii are ground into a coarse powder.
-
Defatting: The powdered leaves are first defatted with a non-polar solvent like petroleum ether to remove lipids and pigments.
-
Extraction: The defatted plant material is then subjected to extraction using a Soxhlet apparatus with a polar solvent such as methanol (B129727) or ethanol. The extraction is carried out for several hours until the solvent runs clear.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
b) Column Chromatography for Isolation:
The crude extract is subjected to column chromatography for the purification of this compound.
-
Preparation of Column: A glass column is packed with silica (B1680970) gel (100-200 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) as the mobile phase.
-
Loading of Sample: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with the mobile phase, starting with a non-polar solvent and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) to identify the presence of this compound.
-
Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.
Biological Activity Assays
a) MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.
b) Annexin V/PI Apoptosis Assay:
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
c) Western Blot Analysis for Signaling Pathway Proteins:
Western blotting is used to detect specific proteins in a sample and is crucial for studying the effect of this compound on signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB p65, β-catenin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the selectivity of Koenimbine for cancer cells versus normal cells
For Immediate Release
A Comprehensive Guide to the Preferential Cytotoxicity of Koenimbine in Malignant Cells
This document provides a detailed comparison of the cytotoxic effects of this compound, a natural carbazole (B46965) alkaloid, on cancer cells versus normal cells. The data presented herein demonstrates this compound's potential as a selective anti-cancer agent, highlighting its preferential inhibition of cancer cell proliferation and induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.
Data Presentation: Comparative Cytotoxicity of this compound
The selective cytotoxic activity of this compound has been evaluated across various human cancer cell lines and their normal counterparts. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower in cancer cells, indicating a higher sensitivity to this compound-induced cell death.
| Cell Line | Cell Type | Tissue of Origin | This compound IC50 (µg/mL) | Reference |
| HT-29 | Colon Carcinoma | Colon | 50 | [1] |
| SW48 | Colon Carcinoma | Colon | 50 | [1] |
| IEC-18 | Normal Intestinal Epithelial | Colon | 75 | [1] |
| HepG2 | Hepatocellular Carcinoma | Liver | Not specified | [2] |
| WRL-68 | Normal Liver | Liver | Higher than HepG2 | [2] |
| MCF-7 | Breast Adenocarcinoma | Breast | 9.42 ± 1.05 (24h) | |
| 7.26 ± 0.38 (48h) | ||||
| 4.89 ± 0.47 (72h) |
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines. This table summarizes the IC50 values of this compound in various cancer and normal cell lines, demonstrating its selective cytotoxicity towards cancerous cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.
Annexin V-FITC Assay for Apoptosis Detection
The Annexin V-FITC assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Molecular Mechanisms
This compound exerts its selective anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is often hyperactivated in cancers, promoting cell proliferation and survival. This compound has been shown to inhibit this pathway in colon cancer cells.
References
Safety Operating Guide
Essential Safety & Logistical Information for Handling Koenimbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and operational plans for the handling and disposal of Koenimbine. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. The following procedures are based on the known hazards of this compound and related carbazole (B46965) compounds, which include potential carcinogenicity and mutagenicity.[1][2]
Hazard Summary and Classification
This compound is classified as a serious eye irritant and may cause long-lasting harm to aquatic life.[1] Compounds within the broader carbazole class are suspected of causing cancer and genetic defects. Therefore, it is crucial to handle this compound as a potent compound with potential cytotoxic effects.
| Hazard Classification | GHS Code | Description | Source |
| Known Hazards for this compound | |||
| Serious Eye Irritation | H319 | Causes serious eye irritation. | |
| Chronic Aquatic Hazard | H413 | May cause long lasting harmful effects to aquatic life. | |
| Potential Hazards (based on Carbazole class) | |||
| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer. | |
| Germ Cell Mutagenicity (Suspected) | H341 | Suspected of causing genetic defects. | |
| Skin Irritation | H315 | Causes skin irritation. | |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) Protocol
Strict adherence to PPE guidelines is mandatory to minimize exposure. All work with this compound, especially with the solid form, should be conducted within a certified chemical fume hood or a glove box to control potential inhalation of dust particles.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Not typically required |
| Weighing Powder | Chemical safety goggles | Double-gloved nitrile gloves (chemotherapy-rated recommended) | Disposable gown over lab coat | NIOSH-approved N95 respirator or higher |
| Preparing Solutions | Chemical safety goggles | Double-gloved nitrile gloves | Disposable gown over lab coat | Work in a chemical fume hood |
| Handling Solutions | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Work in a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves (double-gloved) | Chemical-resistant disposable coveralls | NIOSH-approved respirator with P100 filter |
| Waste Disposal | Safety glasses with side shields | Double-gloved nitrile gloves | Lab coat | Not typically required if waste is sealed |
Experimental Protocols: Safe Handling & Disposal
Protocol for Weighing and Preparing this compound Stock Solutions
This protocol is designed to prevent the generation and inhalation of dust and to avoid skin contact.
-
Preparation:
-
Designate a work area within a chemical fume hood. Cover the work surface with a disposable plastic-backed absorbent pad.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh paper or boat, vials, and solvent.
-
Don the appropriate PPE for handling powder: chemical safety goggles, double nitrile gloves, and a disposable gown over your lab coat. An N95 respirator is required for weighing powders outside of a containment hood.
-
-
Weighing:
-
Carefully tare the analytical balance with the weigh boat inside.
-
Slowly and carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
-
Solubilization:
-
Place the weigh boat containing the powder into a secondary container (e.g., a conical tube or beaker).
-
Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO) directly to the weigh boat to dissolve the powder.
-
Gently pipette or swirl the solution to ensure the compound is fully dissolved before transferring it to your final storage vial.
-
-
Cleanup:
-
Dispose of the weigh boat, outer gloves, and absorbent pad as solid hazardous waste.
-
Wipe down the spatula and any affected surfaces in the fume hood with a suitable decontaminant (e.g., 70% ethanol), followed by soap and water.
-
Remove personal protective equipment, disposing of disposable items in the designated hazardous waste stream. Wash hands thoroughly.
-
Operational Plan: Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate. Close the laboratory door to contain any airborne dust.
-
Assess the Spill: Determine the nature of the spill (powder or liquid) and the quantity. For large spills, or if you are not trained to handle them, call your institution's emergency response team.
-
Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator with a P100 filter, chemical goggles, a face shield, chemical-resistant coveralls, and double gloves.
-
Contain the Spill:
-
For Powder Spills: Gently cover the spill with absorbent pads or paper towels dampened with water to prevent the powder from becoming airborne. Do not sweep dry powder.
-
For Liquid Spills: Make a dike around the spill using absorbent materials like vermiculite (B1170534) or spill pillows.
-
-
Clean Up:
-
Carefully collect the absorbed or dampened material using a scoop or forceps.
-
Place all contaminated materials into a heavy-duty, labeled plastic bag or a sealed container for hazardous waste.
-
-
Decontaminate:
-
Clean the spill area with soap and water or an appropriate laboratory detergent.
-
Collect all cleaning materials in the hazardous waste container.
-
-
Final Steps:
-
Carefully remove PPE, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash hands and any exposed skin thoroughly.
-
Report the incident to your laboratory supervisor or safety officer.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, weigh boats, and unused this compound powder. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Excess solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, or glassware should be placed in a designated sharps container for hazardous chemical waste.
Visual Workflow Guides
The following diagrams illustrate the standard operating and emergency procedures for working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
